Albenatide
Description
Structure
2D Structure
Properties
CAS No. |
1031700-39-6 |
|---|---|
Molecular Formula |
C26H47N7O9S |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[3-[2-[2-[2-[4-[[(5S)-5,6-diamino-6-oxohexyl]amino]butylamino]-2-oxoethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1 |
InChI Key |
MSFZPBXAGPYVFD-NFBCFJMWSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Albenatide; CJC 1134; CJC-1134; CJC1134 |
Origin of Product |
United States |
Foundational & Exploratory
Albenatide's Mechanism of Action: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2][3] It is a chemically modified analogue of exendin-4, conjugated to recombinant human albumin, a design aimed at extending its half-life and allowing for less frequent administration.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: GLP-1 Receptor Agonism
This compound exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the class B G-protein coupled receptor family. The activation of GLP-1R by this compound mimics the physiological actions of the endogenous incretin hormone GLP-1, leading to a cascade of events that collectively improve glycemic control. The primary actions stemming from GLP-1R activation include:
-
Glucose-Dependent Insulin Secretion: this compound stimulates the synthesis and secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is augmented primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon levels decreases hepatic glucose production, further contributing to lower blood glucose levels.
-
Delayed Gastric Emptying: this compound slows the rate at which food moves from the stomach to the small intestine. This delay in gastric emptying helps to reduce the post-meal spike in blood glucose.
-
Promotion of Satiety: By acting on GLP-1 receptors in the brain, this compound enhances feelings of fullness and reduces appetite, which can lead to decreased food intake and subsequent weight loss.
In Vitro Potency
Preclinical studies have demonstrated that this compound is a potent activator of the GLP-1 receptor, with an efficacy comparable to that of exenatide.
| Parameter | This compound (CJC-1134-PC) | Exenatide | Cell Line |
| EC50 (cAMP production) | 3.47 nM | 2.62 nM | BHK-GLP-1R cells |
Pharmacokinetics
Clinical studies have characterized the pharmacokinetic profile of this compound, highlighting its long-acting nature.
| Parameter | Healthy Subjects | Type 2 Diabetes Subjects |
| Tmax (hours) | 36-72 | 48 |
| t1/2 (hours) | 111.6 - 127.6 | 111.6 - 127.6 |
| Cmax | Dose-dependent | Dose-dependent |
Signaling Pathways
Upon binding to the GLP-1 receptor on pancreatic β-cells, this compound initiates a well-characterized intracellular signaling cascade. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: this compound binding to the GLP-1R activates Gαs, leading to cAMP production and subsequent activation of PKA and EPAC, ultimately promoting insulin secretion.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a ligand to its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Radioligand: [¹²⁵I]-Exendin(9-39)
-
Unlabeled competitor ligands: this compound, Exenatide
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold PBS
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Culture HEK293-hGLP-1R cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of [¹²⁵I]-Exendin(9-39), and varying concentrations of unlabeled this compound or a reference agonist.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of the plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity for the GLP-1R.
cAMP Accumulation Assay
This protocol describes a common method for measuring the functional potency of a GLP-1R agonist.
Objective: To determine the in vitro potency (EC50) of this compound by quantifying cAMP production in a cell line expressing the human GLP-1R.
Materials:
-
CHO cells stably expressing the human GLP-1R
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
Test Compound: this compound
-
cAMP Detection Kit (e.g., HTRF-based)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed CHO-hGLP-1R cells into a 384-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Add the diluted this compound to the appropriate wells of the cell plate. Include a negative control (buffer only) and a positive control (saturating concentration of a known agonist). Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions (e.g., using an HTRF-based kit).
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the log concentration of this compound. The EC50 value is determined from this curve.
References
Albenatide Signaling in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Albenatide is an investigational glucagon-like peptide-1 (GLP-1) receptor agonist being studied for the treatment of type 2 diabetes mellitus.[1][2] Like other drugs in its class, this compound mimics the action of the endogenous incretin hormone GLP-1, which plays a vital role in glucose homeostasis.[1] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.[1][3] This guide provides an in-depth overview of the core signaling pathways activated by this compound in these cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathway of this compound in Pancreatic Beta-Cells
The primary molecular target of this compound is the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on the surface of pancreatic beta-cells. The binding of this compound to the GLP-1R initiates a cascade of intracellular events that enhance the beta-cell's response to elevated glucose levels.
The canonical signaling pathway is as follows:
-
Receptor Binding and G-Protein Activation: this compound binds to the GLP-1R, inducing a conformational change that activates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effector Activation: The resulting increase in intracellular cAMP levels activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Potentiation of Insulin Exocytosis: Both PKA and Epac pathways converge to amplify the effects of glucose-induced calcium influx, leading to the enhanced exocytosis of insulin-containing granules. This includes the mobilization of insulin granules to the cell membrane and increasing the efficiency of the exocytotic machinery.
This signaling cascade ensures that this compound's insulinotropic effect is glucose-dependent, minimizing the risk of hypoglycemia.
Quantitative Data on GLP-1 Receptor Agonist Activity
The potency and efficacy of GLP-1 receptor agonists like this compound are quantified through various in vitro assays. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal possible response.
| Parameter | Agonist | Cell Line | Assay Condition | Reported Value |
| EC50 for cAMP Flux | GLP-1 | GLP1R Nomad Cell Line | Fluorimetry | 4.54 x 10⁻⁹ M |
| EC50 for cAMP Accumulation | Exenatide | CHO-hGLP-1R | HTRF Assay | Varies by study |
| EC50 for cAMP Accumulation | Liraglutide | CHO-hGLP-1R | HTRF Assay | Varies by study |
Note: Specific quantitative data for this compound's binding affinity and EC50 values are often proprietary during the investigational phase. The data presented for other GLP-1 agonists provides a comparative context for the expected potency.
Key Experimental Protocols
Measurement of cAMP Accumulation
Determining the ability of this compound to stimulate cAMP production is a fundamental assay for characterizing its activity. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To quantify the in vitro potency (EC50) of this compound by measuring cAMP production in a cell line expressing the human GLP-1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
Test Compound: this compound.
-
Reference Agonist: Native GLP-1 (7-36).
-
Detection Kit: HTRF-based cAMP assay kit.
-
Equipment: HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Culture and harvest cells. Resuspend in assay buffer and seed into a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist. Also prepare negative (buffer with IBMX) and positive (saturating concentration of native GLP-1) controls.
-
Cell Stimulation: Add the compound dilutions and controls to the cells. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to lyse the cells and initiate the competitive immunoassay.
-
Signal Reading: Incubate in the dark for 60 minutes, then read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the agonist concentration to determine the EC50 value.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial for demonstrating the glucose-dependent effect of this compound on insulin secretion from pancreatic islets.
Objective: To measure the amount of insulin secreted by pancreatic islets in response to low and high glucose concentrations, with and without this compound.
Materials:
-
Islets: Isolated human or rodent pancreatic islets.
-
Culture Medium: Standard islet culture medium (e.g., RPMI-1640).
-
Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose Solutions: KRBB containing low (e.g., 2.2-2.8 mM) and high (e.g., 16.7 mM) glucose.
-
Test Compound: this compound.
-
Equipment: Incubator (37°C, 5% CO2), centrifuge, ELISA kit for insulin measurement.
Procedure:
-
Islet Preparation: Culture isolated islets overnight to allow for recovery. Manually pick islets of similar size for the experiment.
-
Pre-incubation: Place a set number of islets (e.g., 15 per replicate) into tubes and pre-incubate in KRBB with low glucose for 60 minutes at 37°C to establish a basal secretion rate.
-
Basal Secretion (Low Glucose): Remove the pre-incubation buffer. Add fresh low-glucose KRBB (with or without a vehicle control) and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion (High Glucose): Remove the low-glucose buffer. Add high-glucose KRBB (with or without this compound) and incubate for 60 minutes. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA.
-
Data Analysis: Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for both control and this compound-treated groups to assess the potentiating effect.
References
Albenatide's Interaction with the GLP-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide (also known as CJC-1134-PC) is a long-acting synthetic analogue of exendin-4, a potent glucagon-like peptide-1 (GLP-1) receptor agonist. Developed by ConjuChem, this compound utilizes the proprietary Preformed Conjugate-Drug Affinity Complex (PC-DAC™) technology. This involves the covalent, ex vivo conjugation of the exendin-4 analogue to recombinant human albumin, a modification that significantly extends the molecule's plasma half-life, allowing for once-weekly administration.[1][2] As a member of the incretin mimetic class of drugs, this compound holds therapeutic potential for the treatment of type 2 diabetes by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[2][3] This technical guide provides an in-depth overview of the interaction between this compound and the GLP-1 receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Quantitative Data Summary: Receptor Engagement and Potency
The interaction of this compound with the GLP-1 receptor has been characterized through in vitro functional assays. A key study has demonstrated that this compound (CJC-1134-PC) exhibits a potency in stimulating cyclic adenosine monophosphate (cAMP) production that is comparable to its parent molecule, exenatide.
Table 1: In Vitro Potency of this compound at the GLP-1 Receptor [4]
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound (CJC-1134-PC) | cAMP Accumulation | BHK-GLP-1R | 3.47 |
| Exenatide | cAMP Accumulation | BHK-GLP-1R | 2.62 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. BHK-GLP-1R: Baby Hamster Kidney cells engineered to express the GLP-1 receptor.
While specific data from competitive radioligand binding assays to determine the binding affinity (Ki or IC50) of this compound for the GLP-1 receptor are not publicly available, the comparable EC50 values in functional assays suggest that the conjugation to human albumin does not significantly impair the molecule's ability to bind to and activate the receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the GLP-1 receptor.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the GLP-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled GLP-1 receptor antagonist, such as [125I]Exendin(9-39).
-
Unlabeled Ligands: this compound, exenatide (as a comparator), and a known high-affinity non-radiolabeled ligand for determining non-specific binding.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., CaCl2, MgCl2), and a protein carrier (e.g., bovine serum albumin) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (this compound).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Albenatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its molecular architecture represents a strategic fusion of a modified exenatide peptide with human serum albumin, engineered to optimize its therapeutic index by extending its circulatory half-life. This in-depth technical guide delineates the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its molecular design, the methodologies for its biological evaluation, and the signaling pathways it modulates. While specific quantitative SAR data for this compound and its direct proprietary analogs are not extensively published, this guide leverages available information on exenatide analogs and the underlying PC-DAC™ technology to elucidate the core principles governing its biological activity.
This compound is a testament to the power of bioconjugation in modern drug development. It is synthesized using ConjuChem's proprietary Preformed Conjugate-Drug Affinity Complex (PC-DAC™) technology.[3][4] This innovative approach involves the covalent attachment of a modified exenatide analog to recombinant human albumin ex vivo.[4] The resulting conjugate is a stable, long-acting therapeutic agent.
Core Molecular Structure and Modifications
The foundation of this compound is exenatide, a 39-amino acid peptide originally isolated from the saliva of the Gila monster. Exenatide is a potent agonist of the human GLP-1 receptor. The key innovation in this compound lies in the modifications that enable its prolonged action. This is achieved through the PC-DAC™ technology, which creates a stable bond between the exenatide analog and albumin. This conjugation shields the peptide from rapid enzymatic degradation and renal clearance, the primary routes of elimination for native GLP-1 and exenatide.
Structure-Activity Relationship of Exenatide Analogs: Insights into this compound's Design
The SAR of this compound is intrinsically linked to the SAR of its parent molecule, exenatide, and the modifications introduced by the albumin conjugation technology. The following table summarizes key findings from studies on various exenatide analogs, which provide a foundational understanding of the structural requirements for potent and prolonged GLP-1 receptor agonism.
| Modification Type | Position of Modification | Effect on Activity/Pharmacokinetics | Reference |
| Amino Acid Substitution | Position 14 (Leu) | Enhanced potency and stability. | |
| Position 12, 40 (Cys) | Introduction of a cysteine residue for conjugation with lipid chains to prolong activity. | ||
| Lipidation | C-terminus or internal residues | Addition of fatty acid chains enhances albumin binding, leading to a significantly extended half-life. | |
| PEGylation | C-terminus or internal residues | Covalent attachment of polyethylene glycol (PEG) increases hydrodynamic size, reducing renal clearance and extending half-life. | |
| Albumin-Binding Domain (ABD) Fusion | N- or C-terminus | Fusion with an albumin-binding domain from streptococcal protein G results in high-affinity binding to serum albumin and prolonged in vivo activity. |
Experimental Protocols for Biological Characterization
The evaluation of this compound's biological activity and pharmacokinetic profile relies on a suite of standardized in vitro and in vivo assays.
In Vitro Assays
-
GLP-1 Receptor Binding Assay: This assay determines the affinity of this compound for the GLP-1 receptor. It is typically performed using cell membranes from cells overexpressing the human GLP-1 receptor and a radiolabeled ligand (e.g., ¹²⁵I-GLP-1). The assay measures the ability of this compound to displace the radioligand, and the data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
cAMP Accumulation Assay: As a Gs-coupled receptor, activation of the GLP-1 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay quantifies the amount of cAMP produced by cells expressing the GLP-1 receptor in response to stimulation with this compound. The potency of this compound is determined by calculating the half-maximal effective concentration (EC50). Various detection methods can be used, including homogeneous time-resolved fluorescence (HTRF) and enzyme-linked immunosorbent assay (ELISA).
In Vivo Assays
-
Intraperitoneal or Oral Glucose Tolerance Test (IPGTT/OGTT): This is a fundamental in vivo assay to assess the glucose-lowering efficacy of this compound in animal models of diabetes (e.g., db/db mice or high-fat diet-fed mice). The protocol involves administering a glucose challenge to fasted animals and measuring blood glucose levels at various time points after treatment with this compound or a vehicle control.
Protocol Outline:
-
Fast animals for a specified period (typically 6-16 hours) with free access to water.
-
Administer this compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.
-
Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection or oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations using a glucometer.
-
-
Pharmacokinetic (PK) Studies: These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The long-acting nature of this compound, conferred by its albumin conjugation, is a key parameter evaluated in these studies.
Protocol Outline:
-
Administer a single dose of this compound to animals (e.g., rats or non-human primates) via the intended clinical route (e.g., subcutaneous injection).
-
Collect blood samples at multiple time points over an extended period (days to weeks).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a ligand-binding assay.
-
Analyze the concentration-time data to determine key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathway
This compound exerts its therapeutic effects by activating the GLP-1 receptor, which triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for SAR Studies of this compound Analogs
The development and optimization of this compound analogs follow a systematic workflow designed to identify candidates with improved therapeutic profiles.
Caption: Experimental Workflow for this compound Analog Development.
Conclusion
The structure-activity relationship of this compound is a prime example of rational drug design, where a deep understanding of peptide chemistry, receptor biology, and pharmacokinetics has culminated in a promising therapeutic candidate. By leveraging the potent glucagon-like peptide-1 receptor agonism of an exenatide analog and extending its duration of action through albumin conjugation, this compound offers a significant advancement in the management of type 2 diabetes. The experimental methodologies and workflows detailed in this guide provide a robust framework for the continued exploration and development of long-acting peptide therapeutics. Future research focused on elucidating the precise structural determinants of this compound's interaction with the GLP-1 receptor will undoubtedly pave the way for the next generation of even more effective and convenient treatments for metabolic diseases.
References
Preclinical Profile of Albenatide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was under development for the treatment of type 2 diabetes mellitus.[1][2] It is a chemical conjugate of exendin-4, a potent GLP-1 receptor agonist, and recombinant human albumin. This conjugation strategy is designed to significantly extend the half-life of the peptide, allowing for less frequent administration.[2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, offering insights into its mechanism of action and pharmacological profile in non-clinical models.
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by activating the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[2] Upon binding of this compound, the GLP-1 receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated heterotrimeric G protein. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), leading to a potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[3]
Pharmacodynamics in Preclinical Models
Preclinical studies, primarily in murine models, have demonstrated the potent and sustained pharmacodynamic effects of this compound. These studies highlight its efficacy in regulating glucose homeostasis and energy balance.
In Vitro Potency
The in vitro potency of this compound was assessed by its ability to stimulate cAMP production in a cell line expressing the human GLP-1 receptor.
| Parameter | Value | Cell Line | Reference |
| EC50 (cAMP production) | 3.47 nM | BHK-GLP-1R cells |
In Vivo Efficacy in Murine Models
Chronic administration of this compound to high-fat diet-fed mice resulted in significant improvements in metabolic parameters.
| Parameter | Effect of this compound Treatment | Animal Model | Reference |
| Glucose Tolerance | Improved | High-fat diet-fed wild-type mice | |
| Glucose-Stimulated Insulin | Increased | High-fat diet-fed wild-type mice | |
| HbA1c | Decreased | High-fat diet-fed wild-type mice | |
| Body Weight | Decreased | High-fat diet-fed wild-type mice | |
| Food Intake | Sustained inhibition | Wild-type mice | |
| Gastric Emptying | Acutely inhibited | Wild-type mice | |
| Hepatic Triglyceride Content | Decreased | High-fat diet-fed wild-type mice |
Pharmacokinetics in Preclinical Models
| Parameter | Rat | Monkey |
| Administration Route | Intravenous | Intravenous |
| Half-life (t1/2) | 16 hours | > 14 days (detectable exposure) |
| Reference |
Experimental Protocols
In Vitro cAMP Production Assay
Objective: To determine the in vitro potency of this compound by measuring its ability to stimulate cAMP production in cells expressing the GLP-1 receptor.
Materials:
-
Baby Hamster Kidney (BHK) cells stably expressing the human GLP-1 receptor (BHK-GLP-1R).
-
Cell culture medium and supplements.
-
This compound and a reference GLP-1 receptor agonist.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture BHK-GLP-1R cells to an appropriate confluency in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's instructions.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for this compound.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a murine model.
Materials:
-
Male C57BL/6 mice.
-
This compound or vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (time 0).
-
Compound Administration: Administer this compound or vehicle via subcutaneous or intraperitoneal injection.
-
Glucose Challenge: After a predetermined time following compound administration, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
Gastric Emptying Assay in Mice
Objective: To assess the effect of this compound on the rate of gastric emptying.
Materials:
-
Male C57BL/6 mice.
-
This compound or vehicle control.
-
Non-absorbable marker (e.g., phenol red) mixed with a test meal.
-
Spectrophotometer.
Procedure:
-
Fasting: Fast the mice overnight with free access to water.
-
Compound Administration: Administer this compound or vehicle via subcutaneous or intraperitoneal injection.
-
Test Meal Administration: After a specified time, administer a defined volume of the test meal containing the non-absorbable marker via oral gavage.
-
Stomach Collection: At a predetermined time after the test meal (e.g., 20 minutes), euthanize the mice and clamp the pylorus and cardia.
-
Marker Quantification: Excise the stomach, homogenize it in an alkaline solution, and centrifuge. Measure the absorbance of the supernatant at the appropriate wavelength for the marker.
-
Data Analysis: Calculate the percentage of the marker remaining in the stomach compared to a control group euthanized immediately after receiving the test meal.
Conclusion
The preclinical data for this compound demonstrate that it is a potent, long-acting GLP-1 receptor agonist with significant efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, is well-established for this class of drugs. While specific preclinical pharmacokinetic data remains limited, its albumin-conjugated design strongly suggests a prolonged half-life, a key feature for reducing dosing frequency. The pharmacodynamic effects observed in murine models, including improved glycemic control, weight reduction, and modulation of food intake and gastric emptying, provide a strong rationale for its clinical development. This technical guide summarizes the core preclinical findings that have underpinned the evaluation of this compound as a therapeutic candidate.
References
Albenatide: A Modified Exendin-4 Analog for Enhanced Glycemic Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed as a therapeutic agent for type 2 diabetes mellitus. As a modified analog of exendin-4, this compound is engineered for an extended plasma half-life, allowing for once-weekly administration. This is achieved through the covalent conjugation of a synthetic exendin-4 analog to recombinant human albumin. This compound exerts its glucoregulatory effects by activating the GLP-1 receptor, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control and promoting weight loss. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways.
Core Concepts and Mechanism of Action
This compound is a potent agonist of the GLP-1 receptor, a member of the G protein-coupled receptor family. The binding of this compound to the GLP-1 receptor, primarily on pancreatic beta cells, initiates a cascade of intracellular signaling events that mimic the physiological effects of the endogenous incretin hormone GLP-1.
The primary modification of this compound is its conjugation to recombinant human albumin using a maleimide linker. This modification significantly increases the molecule's hydrodynamic radius, thereby reducing its renal clearance and protecting it from enzymatic degradation, which dramatically extends its plasma half-life to approximately 111.6 to 127.6 hours.[1]
The therapeutic actions of this compound include:
-
Glucose-Dependent Insulin Secretion: Activation of the GLP-1 receptor leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion from pancreatic beta cells.
-
Glucagon Suppression: this compound suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, thereby reducing hepatic glucose production.
-
Delayed Gastric Emptying: By acting on neural pathways, this compound slows the rate of gastric emptying, which helps to attenuate postprandial glucose excursions.
-
Appetite Regulation and Weight Management: this compound is believed to cross the blood-brain barrier and act on appetite centers in the hypothalamus, leading to increased satiety and reduced food intake, which contributes to weight loss.
Quantitative Data Presentation
The following tables summarize the key quantitative data available for this compound and its parent molecule, exendin-4.
Table 1: In Vitro Potency of this compound (CJC-1134-PC) and Exendin-4
| Parameter | This compound (CJC-1134-PC) | Exendin-4 |
| EC50 (cAMP production) | 3.47 nM | 2.62 nM |
Data from in vitro studies comparing the potency of this compound and Exendin-4 in stimulating cAMP production in cells expressing the GLP-1 receptor.
Table 2: Pharmacokinetic Parameters of this compound (CJC-1134-PC) from a Phase I Study in Chinese Subjects
| Parameter | Healthy Subjects | Subjects with Type 2 Diabetes |
| Tmax (Time to Maximum Concentration) | 36 - 72 hours | 48 hours |
| t1/2 (Half-life) | 111.6 - 127.6 hours | Not Reported |
Pharmacokinetic data obtained from a randomized, double-blind, placebo-controlled Phase I study.[1]
Table 3: Clinical Efficacy of this compound (CJC-1134-PC) from Phase II Studies
| Parameter | This compound (CJC-1134-PC) |
| HbA1c Reduction | Up to 1.4% |
| Weight Loss | Up to 2.0 kg |
Results from two randomized, double-blind, placebo-controlled, 12-week, Phase II studies in patients with type 2 diabetes mellitus as adjunct therapy to metformin.[2]
Experimental Protocols
This section outlines representative methodologies for key experiments used in the preclinical and clinical evaluation of this compound.
GLP-1 Receptor Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity (Kd) of this compound for the GLP-1 receptor.
Materials:
-
Cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled competitor ligand (e.g., [125I]-GLP-1 or [125I]-Exendin(9-39))
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors)
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the GLP-1R expressing cells.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and a fixed amount of cell membrane preparation.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)
Objective: To determine the potency (EC50) of this compound in activating the GLP-1 receptor.
Materials:
-
Cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed the GLP-1R expressing cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Assessment of Glucose Tolerance in a Diabetic Animal Model
Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model of type 2 diabetes.
Materials:
-
Diabetic animal model (e.g., db/db mice or diet-induced obese mice)
-
This compound
-
Vehicle control (e.g., saline)
-
Glucose solution for oral gavage or intraperitoneal injection
-
Glucometer and test strips
Procedure:
-
Acclimatize the animals and divide them into treatment and control groups.
-
Administer a single dose of this compound or vehicle to the respective groups.
-
After a specified time (e.g., 24 hours post-dose), fast the animals overnight.
-
Measure the baseline blood glucose level (time 0).
-
Administer an oral or intraperitoneal glucose challenge.
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the glucose AUC between the this compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound upon binding to the GLP-1 receptor.
Caption: GLP-1 Receptor Signaling Cascade.
This compound Development and Evaluation Workflow
The following diagram outlines the typical workflow for the development and evaluation of this compound.
Caption: this compound Development Workflow.
Conclusion
This compound represents a significant advancement in the development of long-acting GLP-1 receptor agonists. Its unique modification through albumin conjugation provides a favorable pharmacokinetic profile, allowing for convenient once-weekly dosing. The comprehensive data from preclinical and clinical studies underscore its potential as an effective therapeutic agent for the management of type 2 diabetes, offering robust glycemic control and the added benefit of weight reduction. Further research and the public dissemination of detailed Phase III clinical trial results will be crucial in fully elucidating its clinical utility and positioning within the therapeutic landscape.
References
Albenatide (CJC-1134-PC): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albenatide, also known as CJC-1134-PC, is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). It is a chemically modified analogue of exendin-4, engineered for extended duration of action through covalent conjugation to recombinant human albumin. This guide provides a detailed technical summary of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound, based on publicly available data. Key quantitative data are summarized in tables, and detailed experimental methodologies are described. Signaling pathways and development workflows are visualized using diagrams to provide a comprehensive overview for researchers and professionals in the field of drug development.
Introduction and Discovery
This compound emerged from the need for long-acting incretin mimetics to improve glycemic control and patient compliance in the management of T2DM. The native GLP-1 hormone has a very short half-life, limiting its therapeutic potential. The initial lead molecule, exendin-4—a peptide originally isolated from the saliva of the Gila monster—offered a longer duration of action than native GLP-1 but still required frequent injections.
The discovery of this compound was driven by ConjuChem's proprietary PC-DAC™ (Preformed Conjugate-Drug Affinity Complex) technology.[1] This platform technology addresses the challenges of rapid peptide degradation and renal clearance by covalently bonding a therapeutic peptide to albumin ex vivo.[2] For this compound, a synthetic analogue of exendin-4 was engineered to contain a reactive chemical group, which is then conjugated to the cysteine-34 residue of recombinant human albumin.[1][2] This conjugation endows this compound with the pharmacokinetic properties of albumin, significantly extending its half-life and allowing for once-weekly administration.[1]
The development has been a collaborative effort, with ConjuChem leading the initial discovery and Hebei Changshan Biochemical Pharmaceutical Co., Ltd. (CSBIO) and its subsidiaries advancing the later-stage clinical development, particularly in China.
Mechanism of Action
As a GLP-1 receptor agonist, this compound mimics the actions of the endogenous incretin hormone GLP-1. It binds to and activates GLP-1 receptors, which are G-protein coupled receptors expressed on pancreatic beta-cells and other tissues. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
The primary downstream effects of GLP-1 receptor activation by this compound include:
-
Glucose-Dependent Insulin Secretion: Increased cAMP levels potentiate insulin secretion from pancreatic beta-cells in the presence of elevated blood glucose.
-
Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.
-
Delayed Gastric Emptying: this compound slows the rate at which food is absorbed from the gut, mitigating postprandial glucose excursions.
-
Promotion of Satiety: By acting on GLP-1 receptors in the brain, it helps to reduce food intake and can contribute to weight loss.
Figure 1: GLP-1 Receptor Signaling Pathway activated by this compound.
Preclinical Development
PC-DAC™ Technology Workflow
The manufacturing of this compound involves the ex vivo conjugation of a modified exendin-4 peptide with recombinant human albumin. This process ensures that the resulting drug product is a well-defined conjugate, with the peptide attached specifically to the cysteine-34 of albumin. This approach contrasts with technologies that rely on in vivo binding to endogenous albumin.
Figure 2: Workflow for the creation of this compound via PC-DAC™ technology.
Preclinical Pharmacology
Preclinical studies were conducted to evaluate the in vitro and in vivo activity of this compound. In one key study, this compound (CJC-1134-PC) was compared with its parent molecule, exendin-4. The study demonstrated that despite its significantly larger size, this compound was equipotent to exendin-4 in its ability to stimulate cAMP production in a cell line expressing the GLP-1 receptor.
In vivo studies in mice showed that this compound effectively lowered blood glucose after both oral and intraperitoneal glucose challenges in a dose-dependent manner. This effect was confirmed to be GLP-1 receptor-dependent, as it was absent in GLP-1 receptor knockout mice. Furthermore, this compound was as effective as an equimolar dose of exendin-4 at producing a sustained inhibition of food intake.
Table 1: Summary of Preclinical Efficacy
| Parameter | Finding | Note |
|---|---|---|
| In Vitro Potency | Equipotent to exendin-4 in stimulating cAMP production. | Specific EC50 values are not publicly available. |
| Glucose Lowering | Significantly reduced glucose excursions in wild-type mice. | Effect was GLP-1 receptor-dependent. |
| Food Intake | As effective as exendin-4 in reducing food intake. | Demonstrates preservation of central satiety effects. |
Clinical Development
This compound has progressed through Phase I, II, and III clinical trials. The development program has primarily been conducted in China.
Phase I Clinical Studies
Two Phase I, randomized, double-blind, placebo-controlled studies were conducted in healthy Chinese subjects and patients with T2DM to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound (ChiCTR-IPC-15007190).
The results showed that this compound was steadily absorbed after subcutaneous injection. It exhibited a prolonged half-life, supporting the intended once-weekly dosing regimen. The most common adverse events were gastrointestinal in nature, consistent with the GLP-1 receptor agonist class.
Table 2: Pharmacokinetic Parameters of this compound (Phase I)
| Parameter | Healthy Subjects (Single 2 mg dose) | T2DM Subjects (Weekly Dosing) |
|---|---|---|
| Tmax (Time to Peak Concentration) | 36 - 72 hours | ~48 hours |
| Mean t½ (Half-life) | 111.6 - 127.6 hours | 111.6 - 127.6 hours |
| Steady State | N/A | Reached after 4-5 weekly doses |
Phase II Clinical Studies
Phase II trials were conducted to establish the optimal dose for future Phase III studies and to further evaluate the safety and efficacy of weekly this compound injections. A dose-ranging study was initiated in patients with T2DM on metformin monotherapy. The results of the Phase II program indicated that the main efficacy endpoints were met, leading to the initiation of Phase III trials.
Phase III Clinical Studies
Two pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III studies were conducted in China to confirm the efficacy and safety of once-weekly this compound.
-
CSCJC DM301 (NCT07057271): This study assessed this compound in T2DM patients with inadequate glycemic control on metformin alone or in combination with insulin secretagogues.
-
CSCJC DM302: This study evaluated this compound in previously untreated T2DM patients with poor blood sugar control.
In September 2023, CSBIO announced positive top-line results from both studies. After 24 weeks of treatment, this compound demonstrated superiority over placebo in the primary efficacy endpoint.
Table 3: Summary of Phase III Clinical Trial Efficacy (24 Weeks)
| Trial ID | Patient Population | Primary Endpoint Finding | Quantitative Data |
|---|---|---|---|
| CSCJC DM301 | T2DM inadequately controlled on metformin +/- insulin secretagogues | Superiority of this compound over placebo was established. | Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available. |
| CSCJC DM302 | Treatment-naïve T2DM with poor glycemic control | Significant decrease in HbA1c from baseline; superiority over placebo was established. | Specific HbA1c reduction values (vs. placebo) and p-values are not publicly available. |
Table 4: Summary of Phase III Safety Findings
| Adverse Events | Finding |
|---|---|
| Overall Profile | Good safety and tolerability. |
| Most Common AEs | Consistent with the safety characteristics of other GLP-1 receptor agonists (typically gastrointestinal). |
| Unexpected Risks | No unexpected safety risks were identified. |
Figure 3: Simplified workflow of the Phase III clinical trials for this compound.
Experimental Protocols (Representative Methodologies)
While the specific, detailed protocols used in the development of this compound are proprietary, the following sections describe standard, representative methodologies for the key assays required for the characterization of a GLP-1 receptor agonist.
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GLP-1 receptor.
Principle: A competitive binding assay is used, where the test compound (this compound) competes with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) for binding to membranes prepared from cells overexpressing the human GLP-1 receptor.
Protocol Outline:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human GLP-1 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Total Binding: Wells contain cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Wells contain all components of total binding plus a high concentration of an unlabeled competitor (e.g., native GLP-1) to saturate the receptors.
-
Competition: Wells contain cell membranes, radiolabeled ligand, and serial dilutions of the test compound (this compound).
-
-
Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound ligand.
-
Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is counted using a microplate scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay are plotted as percent specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 (concentration of this compound that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).
Intracellular cAMP Accumulation Assay
Objective: To measure the functional potency of this compound in activating the GLP-1 receptor and stimulating the downstream signaling pathway.
Principle: This is a cell-based functional assay that measures the production of cAMP in response to receptor activation by an agonist.
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., HEK293 or CHO) expressing the human GLP-1 receptor is cultured in multi-well plates.
-
Assay Conditions: Cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Cells are treated with serial dilutions of this compound or a reference agonist (e.g., exendin-4) and incubated for a defined period (e.g., 15-30 minutes at 37°C).
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.
-
Data Analysis: The measured signal is converted to cAMP concentration using a standard curve. The data are then plotted as cAMP concentration versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
Conclusion
This compound is a promising long-acting GLP-1 receptor agonist that has successfully completed Phase III clinical trials. Its development, based on the innovative PC-DAC™ technology, allows for a convenient once-weekly dosing regimen. Preclinical and clinical data have demonstrated its intended mechanism of action and a favorable pharmacokinetic profile. While detailed quantitative results from the pivotal Phase III studies are not yet fully public, the announced positive outcomes suggest that this compound is effective in improving glycemic control in patients with type 2 diabetes with a safety profile consistent with its drug class. Further publication of the complete Phase III data will be crucial for a comprehensive assessment of its place in the therapeutic landscape.
References
Albenatide: A Technical Guide to Chemical Synthesis and Formulation for Research Applications
Introduction
Albenatide is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has been explored for the treatment of type 2 diabetes mellitus. As a synthetic peptide therapeutic, its efficacy and pharmacokinetic profile are intrinsically linked to its chemical synthesis and formulation. This technical guide provides an in-depth overview of the probable chemical synthesis, purification, formulation, and in vitro evaluation of this compound for research and development purposes.
Developed by ConjuChem Biotechnologies, this compound is a modified analogue of exendin-4.[1][2] This analogue is covalently conjugated to recombinant human albumin, a strategy designed to significantly extend the peptide's plasma half-life.[1][2] The mechanism of action of this compound is consistent with other GLP-1 receptor agonists; it enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and may promote satiety.[2] These actions collectively contribute to improved glycemic control.
Due to the proprietary nature of pharmaceutical development, the precise, industrial-scale synthesis and formulation protocols for this compound are not publicly disclosed. Therefore, this guide is a compilation of established scientific principles and methodologies derived from patent literature and published research on exendin-4 analogues and long-acting peptide formulations. The protocols and data presented herein are intended to be representative and for research-scale applications.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the solid-phase peptide synthesis (SPPS) of a modified exendin-4 analogue and the subsequent conjugation of this peptide to recombinant human albumin.
Stage 1: Solid-Phase Peptide Synthesis (SPPS) of a Thiol-Modified Exendin-4 Analogue
Based on patents filed by ConjuChem, this compound is an exendin-4 analogue modified to incorporate a reactive handle for conjugation. A common strategy for such modifications is the introduction of a cysteine residue, which provides a free thiol group for selective reaction with a maleimide-functionalized linker attached to albumin.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a C-terminally amidated exendin-4 analogue with a cysteine residue for conjugation.
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before synthesis.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH for the C-terminus of exenatide) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the exendin-4 sequence, including the strategically placed cysteine residue.
-
-
Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Stage 2: Conjugation to Recombinant Human Albumin
The purified, thiol-modified exendin-4 analogue is then covalently linked to recombinant human albumin that has been functionalized with a thiol-reactive linker, such as maleimide.
Experimental Protocol: Thiol-Maleimide Conjugation
-
Preparation of Solutions:
-
Dissolve the lyophilized, thiol-containing peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
Dissolve the maleimide-activated recombinant human albumin in the same buffer.
-
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-activated albumin solution. A slight molar excess of the peptide may be used to ensure complete reaction with the albumin.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction involves the nucleophilic attack of the peptide's thiol group on the maleimide double bond, forming a stable thioether linkage.
-
-
Purification of the Conjugate:
-
The resulting this compound conjugate can be purified from unreacted peptide and albumin using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to yield the final product with high purity.
-
Table 1: Representative Data for Synthesis and Purification of an Exendin-4 Analogue
| Parameter | Representative Value | Method of Analysis |
| Crude Peptide Purity | 75-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purified Peptide Purity | >98% | RP-HPLC |
| Overall Synthesis Yield | 20-30% | Based on initial resin loading |
| Final Conjugate Purity | >99% | Size-Exclusion Chromatography (SEC-HPLC) |
Note: The data presented are representative values for research-scale synthesis of similar peptide analogues and may not reflect the optimized, industrial-scale process for this compound.
Formulation of this compound for Research
For research purposes, this compound is typically prepared as a lyophilized (freeze-dried) powder for reconstitution prior to use. This enhances the long-term stability of the peptide conjugate.
Experimental Protocol: Lyophilization of this compound
-
Bulk Solution Preparation:
-
Dissolve the purified this compound conjugate in a sterile aqueous solution containing cryoprotectants and bulking agents.
-
A typical formulation buffer may consist of a phosphate or citrate buffer to maintain a physiological pH.
-
Commonly used excipients include mannitol as a bulking agent and sucrose or trehalose as cryoprotectants to stabilize the protein during freezing and drying. A surfactant like polysorbate 80 may also be included to prevent aggregation.
-
-
Lyophilization Cycle:
-
Sterile-filter the bulk solution and aseptically fill it into vials.
-
Place the vials in a lyophilizer and subject them to a controlled freezing and drying cycle. This involves freezing the solution, followed by primary drying under vacuum to sublimate the ice, and then secondary drying to remove residual unfrozen water.
-
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Solvent Preparation:
-
Use a sterile and appropriate solvent for reconstitution, such as sterile water for injection (WFI) or a specific buffer provided with the lyophilized product.
-
-
Reconstitution Procedure:
-
Allow the lyophilized this compound vial to reach room temperature.
-
Using a sterile syringe, slowly inject the required volume of the reconstitution solvent into the vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can cause aggregation of the protein conjugate.
-
Table 2: Representative Formulation for Lyophilized this compound
| Component | Function | Representative Concentration |
| This compound | Active Pharmaceutical Ingredient | 10-50 mg/mL |
| Mannitol | Bulking Agent | 2-5% (w/v) |
| Trehalose Dihydrate | Cryoprotectant/Lyoprotectant | 1-4% (w/v) |
| Phosphate Buffer | Buffering Agent | 10-20 mM, pH 7.2-7.4 |
| Polysorbate 80 | Surfactant | 0.01-0.02% (w/v) |
Note: This is a representative formulation based on common practices for lyophilized peptide and protein drugs. The exact composition for this compound is proprietary.
In Vitro Evaluation
The biological activity of the synthesized this compound can be assessed through in vitro cell-based assays that measure its ability to activate the GLP-1 receptor.
Experimental Protocol: In Vitro cAMP Activation Assay
-
Cell Culture:
-
Use a cell line that expresses the human GLP-1 receptor, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the receptor.
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a reference standard (e.g., native GLP-1 or exendin-4).
-
Incubate the cells with the different concentrations of the peptides for a specified period.
-
Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
-
Data Analysis:
-
Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration). The EC50 value is a measure of the peptide's potency.
-
Table 3: Representative Pharmacokinetic and Pharmacodynamic Parameters for Long-Acting Exendin-4 Analogues
| Parameter | Representative Value | Description |
| EC50 (in vitro cAMP) | 0.1 - 5 nM | Concentration for 50% maximal response in a cell-based assay. |
| Plasma Half-life (t½) | >100 hours | Time taken for the plasma concentration of the drug to reduce by half. |
| Time to Maximum Concentration (Tmax) | 24 - 72 hours | Time to reach the peak plasma concentration after administration. |
| Bioavailability | Variable (depends on formulation) | The fraction of the administered dose that reaches systemic circulation. |
Note: These values are representative of long-acting exendin-4 analogues and are provided for comparative purposes. Specific data for this compound would be determined through dedicated preclinical and clinical studies.
Visualizations
GLP-1 Receptor Signaling Pathway
The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor signaling cascade initiated by this compound.
Experimental Workflow for this compound Synthesis and Evaluation
This diagram outlines the general workflow from peptide synthesis to in vitro characterization.
Caption: General workflow for this compound synthesis and in vitro testing.
References
Beyond the Islets: A Technical Guide to the Non-Glycemic Biological Functions of Albenatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, is currently under investigation as a therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves mimicking the effects of endogenous GLP-1, leading to glucose-dependent insulin secretion and suppression of glucagon release. However, the biological functions of this compound and other GLP-1 receptor agonists extend far beyond glycemic control. This technical guide provides an in-depth exploration of the cardiovascular, renal, neuroprotective, and anti-inflammatory effects of this compound, supported by available data on the closely related compound Ebenatide and other long-acting GLP-1 receptor agonists.
Cardiovascular Benefits
GLP-1 receptor agonists have demonstrated significant cardiovascular benefits. These effects are mediated through both direct actions on the cardiovascular system and indirect effects stemming from improved metabolic parameters.
Quantitative Data on Cardiovascular Effects
A randomized, prospective, interventional study on Ebenatide (NCT05990374) provides valuable quantitative insights into its cardiovascular effects.[1][2][3][4]
| Parameter | Treatment Group | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | Week 52 (Mean ± SD) | P-value (vs. Baseline) |
| Systolic Blood Pressure (SBP) | Ebenatide | 132.8 ± 14.5 mmHg | 125.5 ± 12.9 mmHg | 126.1 ± 13.2 mmHg | < 0.05 |
| Diastolic Blood Pressure (DBP) | Ebenatide | 82.3 ± 9.1 mmHg | 77.9 ± 8.7 mmHg | 78.5 ± 8.9 mmHg | < 0.05 |
| Weight | Ebenatide | 83.4 ± 13.7 kg | 79.8 ± 13.1 kg | 79.1 ± 13.5 kg | < 0.05 |
| Body Mass Index (BMI) | Ebenatide | 29.5 ± 3.8 kg/m ² | 28.2 ± 3.7 kg/m ² | 27.9 ± 3.8 kg/m ² | < 0.05 |
| Waist-to-Height Ratio (WHtR) | Ebenatide | 0.58 ± 0.07 | 0.55 ± 0.07 | 0.55 ± 0.07 | < 0.05 |
Data adapted from the clinical trial NCT05990374 on Ebenatide.[1]
Signaling Pathways in Cardioprotection
The cardioprotective effects of GLP-1 receptor agonists are mediated by complex signaling pathways that lead to vasodilation, reduced inflammation, and improved cardiac function.
Experimental Protocol: Assessment of Cardiovascular Effects
While a specific, detailed protocol for this compound is not publicly available, a general experimental workflow for assessing the cardiovascular effects of a long-acting GLP-1 receptor agonist in a clinical trial setting is outlined below, based on the design of the Ebenatide trial (NCT05990374).
Renal Protection
GLP-1 receptor agonists have been shown to exert protective effects on the kidneys, independent of their glucose-lowering actions. These benefits are attributed to a combination of hemodynamic, anti-inflammatory, and direct tubular effects.
Quantitative Data on Renal Effects
Data from a meta-analysis of clinical trials of various GLP-1 receptor agonists demonstrate their positive impact on renal outcomes.
| Renal Outcome | Risk Reduction with GLP-1 RAs (vs. Placebo) |
| New-onset Macroalbuminuria | ~26% |
| Composite Renal Outcome | ~22% |
| (Composite of new-onset macroalbuminuria, doubling of serum creatinine, end-stage renal disease, or death from renal causes) |
Note: This data represents the class effect of GLP-1 receptor agonists and is not specific to this compound.
Signaling Pathways in Renoprotection
The renoprotective effects of GLP-1 receptor agonists involve multiple signaling pathways that lead to reduced glomerular hyperfiltration, decreased inflammation, and attenuated oxidative stress.
Experimental Protocol: Assessment of Renal Function in Animal Models
A representative protocol for evaluating the renoprotective effects of a long-acting GLP-1 receptor agonist in a diabetic nephropathy animal model is described below.
-
Animal Model: Induction of diabetes in mice (e.g., db/db mice or streptozotocin-induced diabetes).
-
Treatment: Administration of this compound or vehicle control for a specified duration (e.g., 8-12 weeks).
-
Urine Analysis: Collection of 24-hour urine samples at regular intervals to measure albumin-to-creatinine ratio (ACR) and total protein excretion.
-
Blood Analysis: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.
-
Histopathology: Kidney tissues are harvested, fixed, and stained (e.g., with PAS and Masson's trichrome) to assess glomerular and tubulointerstitial changes.
-
Molecular Analysis: Western blotting or RT-PCR to quantify the expression of markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, fibronectin) in kidney tissue.
Neuroprotective Effects
Emerging evidence suggests that GLP-1 receptor agonists possess neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.
Signaling Pathways in Neuroprotection
The neuroprotective effects of GLP-1 receptor agonists are mediated through signaling pathways that promote neuronal survival, reduce neuroinflammation, and enhance synaptic plasticity.
Experimental Protocol: Assessment of Neuroprotective Effects in an Animal Model of Neurodegeneration
A general protocol to investigate the neuroprotective effects of a long-acting GLP-1 receptor agonist in a mouse model of Alzheimer's disease is outlined below.
-
Animal Model: Use of a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
-
Treatment: Chronic administration of this compound or vehicle control.
-
Behavioral Testing: Assessment of cognitive function using tests such as the Morris water maze or novel object recognition test.
-
Immunohistochemistry: Brain sections are stained for markers of amyloid-beta plaques, neurofibrillary tangles, and neuroinflammation (e.g., activated microglia and astrocytes).
-
Biochemical Analysis: Measurement of levels of amyloid-beta peptides and tau phosphorylation in brain homogenates using ELISA or Western blotting.
Anti-inflammatory Mechanisms
A growing body of evidence indicates that GLP-1 receptor agonists exert potent anti-inflammatory effects in various tissues, contributing to their beneficial actions in cardiovascular, renal, and neurodegenerative diseases.
Signaling Pathways in Anti-inflammation
The anti-inflammatory effects of GLP-1 receptor agonists are primarily mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects
A standard in vitro protocol to evaluate the anti-inflammatory properties of a long-acting GLP-1 receptor agonist is as follows:
-
Cell Culture: Use of a relevant cell line, such as macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs).
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA.
-
Signaling Pathway Analysis: Western blotting is used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).
Conclusion
The biological functions of this compound extend significantly beyond its role in glycemic control. As a long-acting GLP-1 receptor agonist, it holds promise for providing cardiovascular, renal, and neuroprotective benefits, largely through its potent anti-inflammatory and direct cellular signaling effects. The quantitative data from the Ebenatide clinical trial on blood pressure and body composition provide a strong indication of these non-glycemic advantages. Further research, including the publication of detailed experimental protocols and dedicated clinical outcome trials, will be crucial to fully elucidate and confirm the broad therapeutic potential of this compound in managing the multifaceted complications associated with metabolic diseases.
References
- 1. Frontiers | Effect of Ebenatide on glycemic metabolism and body fat in patients with type 2 diabetes mellitus [frontiersin.org]
- 2. Effect of Ebenatide on glycemic metabolism and body fat in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ebenatide on glycemic metabolism and body fat in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Albenatide: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has demonstrated efficacy in the management of type 2 diabetes mellitus (T2DM) in clinical trials.[1] As with other GLP-1 receptor agonists, its therapeutic effects are mediated through the activation of the GLP-1 receptor, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1] This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of this compound, drawing upon the established pharmacology of GLP-1 receptor agonists and available clinical data. Due to the limited availability of specific preclinical data for this compound in the public domain, this document outlines the standard experimental protocols and expected data for a compound of this class, providing a framework for its preclinical assessment.
Introduction
This compound is an investigational drug for the treatment of T2DM.[1] It is designed for prolonged action, which may offer improved patient compliance compared to other GLP-1 agonists.[1] Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting its clinical efficacy and safety profile. This guide will detail the typical experimental workflows and signaling pathways associated with GLP-1 receptor agonists like this compound.
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1 receptor agonist, is expected to activate the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily on pancreatic beta cells.[1] This initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.
In Vitro Assessment of this compound
In vitro studies are essential for characterizing the fundamental pharmacological properties of a drug candidate like this compound at the molecular and cellular level.
Key In Vitro Experimental Protocols
A standard battery of in vitro assays would be employed to determine the potency and functional activity of this compound.
3.1.1. GLP-1 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to the GLP-1 receptor.
-
Methodology: A competitive radioligand binding assay is typically used. Membranes from cells stably expressing the human GLP-1 receptor are incubated with a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to determine its inhibitory concentration 50% (IC50).
-
Expected Outcome: A low IC50 value would indicate high binding affinity to the GLP-1 receptor.
3.1.2. cAMP Functional Assay
-
Objective: To measure the ability of this compound to stimulate intracellular cyclic adenosine monophosphate (cAMP) production upon binding to the GLP-1 receptor.
-
Methodology: Cells expressing the GLP-1 receptor are treated with different concentrations of this compound. Intracellular cAMP levels are then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.
-
Expected Outcome: A dose-dependent increase in cAMP levels, from which an effective concentration 50% (EC50) can be calculated, demonstrating the agonistic activity of this compound.
3.1.3. Insulin Secretion Assay
-
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic beta cells.
-
Methodology: Isolated pancreatic islets or a beta-cell line (e.g., MIN6) are incubated with varying concentrations of this compound in the presence of low and high glucose concentrations. The amount of insulin secreted into the medium is measured by ELISA.
-
Expected Outcome: this compound is expected to potentiate insulin secretion at high glucose concentrations with minimal effect at low glucose levels, demonstrating its glucose-dependent action.
Expected Quantitative In Vitro Data
The following table summarizes the expected quantitative data from the in vitro assays described above. The values presented are hypothetical and serve as a template for data presentation.
| Parameter | Assay | Expected Value | Significance |
| IC50 | GLP-1 Receptor Binding | Low nM range | High binding affinity |
| EC50 | cAMP Accumulation | Low nM range | High potency as an agonist |
| Insulin Secretion | Pancreatic Beta Cells | Significant increase at high glucose | Glucose-dependent insulinotropic effect |
In Vivo Assessment of this compound
In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of this compound in a whole-organism context. Rodent models of type 2 diabetes are commonly used for these investigations.
Key In Vivo Experimental Protocols
4.1.1. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: this compound is administered to healthy and/or diabetic animals (e.g., rats, monkeys) via intravenous and subcutaneous routes. Blood samples are collected at various time points, and plasma concentrations of this compound are measured using liquid chromatography-mass spectrometry (LC-MS).
-
Expected Outcome: Key PK parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are determined. A long half-life would be consistent with this compound's design as a long-acting agonist.
4.1.2. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of this compound on glucose tolerance.
-
Methodology: Diabetic animals (e.g., db/db mice or Zucker diabetic fatty rats) are administered this compound, followed by an oral glucose challenge. Blood glucose levels are monitored over a period of time.
-
Expected Outcome: this compound-treated animals are expected to show a significant reduction in blood glucose excursion compared to vehicle-treated controls, indicating improved glucose tolerance.
4.1.3. Chronic Dosing Efficacy Studies
-
Objective: To assess the long-term efficacy of this compound on glycemic control and body weight.
-
Methodology: Diabetic animal models are treated with this compound over several weeks. Key parameters such as HbA1c, fasting blood glucose, and body weight are measured regularly.
-
Expected Outcome: Chronic administration of this compound is anticipated to lead to a significant reduction in HbA1c and fasting blood glucose levels, as well as a reduction in body weight.
Expected Quantitative In Vivo Data
The following table summarizes the expected quantitative data from the in vivo studies. The values are illustrative and represent the type of data generated.
| Parameter | Study | Expected Outcome | Significance |
| Half-life (t½) | Pharmacokinetics | > 24 hours | Supports long-acting formulation |
| Bioavailability | Pharmacokinetics | Moderate to high | Efficient subcutaneous absorption |
| Glucose AUC | OGTT | Significant reduction | Improved glucose tolerance |
| HbA1c Reduction | Chronic Dosing | Significant decrease | Effective long-term glycemic control |
| Body Weight Change | Chronic Dosing | Significant decrease | Potential for weight management |
Comparison of In Vitro and In Vivo Effects
A successful drug candidate like this compound should demonstrate a clear correlation between its in vitro potency and its in vivo efficacy.
| Feature | In Vitro Findings | In Vivo Confirmation |
| Target Engagement | High affinity binding to GLP-1R (low IC50) | Effective glucose lowering at relevant doses |
| Mechanism of Action | Increased cAMP and insulin secretion in cell-based assays | Improved glucose tolerance and insulin secretion in animal models |
| Potency | High potency in functional assays (low EC50) | Efficacy at low doses in vivo |
| Glucose Dependence | Insulin secretion only at high glucose | Reduced risk of hypoglycemia in animal models |
Conclusion
While specific preclinical data for this compound is not extensively available in the public literature, its classification as a GLP-1 receptor agonist allows for a robust prediction of its in vitro and in vivo pharmacological profile. The experimental protocols and expected outcomes detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound and other molecules in its class. The strong clinical data emerging for this compound suggests that it possesses the anticipated favorable characteristics of a long-acting GLP-1 receptor agonist, translating from potent and selective in vitro activity to effective glycemic control and weight management in vivo. Further publication of its preclinical data will be invaluable to the scientific community for a more direct comparative analysis.
References
Methodological & Application
Application Notes and Protocols: Albenatide in Vitro Assays for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is an investigational glucagon-like peptide-1 (GLP-1) receptor agonist being evaluated for the treatment of type 2 diabetes mellitus.[1] As a GLP-1 receptor agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion from pancreatic beta cells.[1] In vitro assays are crucial for characterizing the pharmacological profile of this compound, specifically its potency and efficacy in stimulating insulin secretion. These application notes provide detailed protocols for conducting in vitro assays to assess the effect of this compound on insulin secretion from pancreatic beta-cell lines and isolated islets.
Mechanism of Action: GLP-1 Receptor Signaling Pathway
This compound binds to the GLP-1 receptor (GLP-1R) on pancreatic beta cells, initiating a cascade of intracellular signaling events that augment insulin secretion in a glucose-dependent manner.[1] Upon binding, the GLP-1R, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). These pathways converge to mobilize intracellular calcium, enhance the exocytosis of insulin-containing granules, and promote beta-cell survival and function.
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize illustrative quantitative data for this compound's effect on in vitro insulin secretion. This data is representative of typical results obtained from the described assays.
Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| This compound Concentration | Insulin Secretion (ng/mg protein/h) at Low Glucose (2.8 mM) | Insulin Secretion (ng/mg protein/h) at High Glucose (16.7 mM) |
| Vehicle Control | 1.5 ± 0.2 | 8.0 ± 0.7 |
| 0.1 nM | 1.6 ± 0.3 | 12.5 ± 1.1 |
| 1 nM | 1.7 ± 0.2 | 25.3 ± 2.4 |
| 10 nM | 1.8 ± 0.3 | 48.6 ± 4.5 |
| 100 nM | 1.9 ± 0.4 | 55.2 ± 5.1 |
| 1 µM | 2.0 ± 0.3 | 56.1 ± 5.3 |
Table 2: Potency and Efficacy of this compound in Pancreatic Beta-Cell Lines
| Cell Line | Basal Insulin Secretion (Low Glucose) | EC₅₀ (nM) | Eₘₐₓ (% of maximal response) |
| INS-1 | 1.2 ng/well | 5.8 | 100 |
| MIN6 | 2.5 ng/well | 8.2 | 95 |
| RIN-m5F | 0.8 ng/well | 12.5 | 88 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details a static GSIS assay to determine the dose-response effect of this compound on insulin secretion from pancreatic beta-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1) or isolated rodent/human islets
-
Cell culture medium (e.g., RPMI-1640 with 11 mM glucose, 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO₃
-
2.5 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (in a suitable vehicle, e.g., DMSO or PBS)
-
24-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed pancreatic beta cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay. For isolated islets, use approximately 10-20 islets of similar size per well.
-
Pre-incubation:
-
Gently wash the cells/islets twice with PBS.
-
Pre-incubate the cells/islets in low glucose KRBH for 1-2 hours at 37°C in a 5% CO₂ incubator. This step starves the cells and establishes a basal insulin secretion level.
-
-
Stimulation:
-
Prepare stimulation solutions by adding various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control to both low glucose KRBH and high glucose KRBH.
-
Remove the pre-incubation buffer and add 500 µL of the respective stimulation solutions to each well.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -20°C until the insulin assay is performed.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion data to the total protein content of the cells in each well or to the number of islets.
-
Plot the insulin secretion against the log concentration of this compound to determine the EC₅₀ value.
-
Protocol 2: Islet Perifusion Assay for Dynamic Insulin Secretion
This protocol describes a perifusion assay to measure the dynamic pattern of insulin secretion from isolated islets in response to this compound. This method allows for the assessment of both first-phase and second-phase insulin release.
Materials:
-
Isolated rodent or human pancreatic islets
-
Perifusion system with chambers
-
KRBH buffer (as described in Protocol 1) with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Place a group of 50-100 size-matched islets into each perifusion chamber.
-
Equilibration: Perifuse the islets with low glucose KRBH at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable basal insulin secretion rate.
-
Basal Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes to measure basal insulin secretion.
-
Stimulation:
-
Switch the perifusion buffer to high glucose KRBH containing the desired concentration of this compound or vehicle control.
-
Continue collecting fractions for at least 30-60 minutes to capture both the first and second phases of insulin secretion.
-
-
Return to Basal: Switch the perifusion buffer back to low glucose KRBH and continue collecting fractions for another 20-30 minutes to observe the return to basal secretion levels.
-
Insulin Quantification: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic secretion profile. Calculate the area under the curve (AUC) for the first and second phases of insulin release.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound's effect on insulin secretion. The static GSIS assay is well-suited for determining dose-dependent potency and efficacy, while the perifusion assay provides valuable insights into the dynamics of insulin release. These assays are essential tools for the pre-clinical evaluation and development of this compound and other GLP-1 receptor agonists.
References
Application Notes and Protocols for Cell-Based Assays to Determine Albenatide Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Albenatide
This compound (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2][3][4][5] Its mechanism of action is centered on mimicking the effects of the endogenous incretin hormone GLP-1. Upon binding to and activating the GLP-1 receptor (GLP-1R), a Gs-protein coupled receptor, this compound stimulates a cascade of intracellular events that contribute to improved glycemic control. Key physiological effects include glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, delayed gastric emptying, and promotion of satiety, which can aid in weight management.
These application notes provide detailed protocols for four common cell-based assays to evaluate the in vitro potency and efficacy of this compound: a cAMP accumulation assay, a CRE-luciferase reporter assay, an ERK1/2 phosphorylation assay, and a cell proliferation assay.
cAMP Accumulation Assay
Assay Principle
The primary signaling pathway activated by GLP-1 receptor agonists involves the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Therefore, quantifying the intracellular accumulation of cAMP is a direct and robust method for assessing the potency of GLP-1R agonists like this compound. This assay typically utilizes a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection technologies.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound and a reference GLP-1R agonist (e.g., Exendin-4)
-
cAMP detection kit (e.g., HTRF cAMP assay kit)
-
White, low-volume 384-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hGLP-1R cells in T75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and seed them into a 384-well plate at a density of 5,000-10,000 cells per well in 10 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound and the reference agonist in an appropriate solvent (e.g., DMSO).
-
On the day of the assay, perform serial dilutions of the agonists in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range for the dose-response curve would be from 1 pM to 1 µM.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the prepared agonist dilutions to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the ratio of the emission at 665 nm to the emission at 620 nm.
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Conditions | EC50 (nM) |
| This compound (CJC-1134-PC) | BHK-GLP-1R | cAMP accumulation | 3.47 |
| Exendin-4 | BHK-GLP-1R | cAMP accumulation | 2.62 |
| GLP-1 (7-36) | CHO-hGLP-1R | cAMP accumulation (0.1% BSA) | 0.03 |
| Liraglutide | CHO-hGLP-1R | cAMP accumulation (0.1% BSA) | 0.2 |
| Semaglutide | CHO-hGLP-1R | cAMP accumulation (0.1% BSA) | 0.1 |
Signaling Pathway Diagram
Caption: this compound activates the GLP-1R, leading to cAMP production.
CRE-Luciferase Reporter Assay
Assay Principle
This assay provides an alternative method to measure cAMP-mediated signaling. It utilizes a reporter gene, typically firefly luciferase, under the transcriptional control of a cAMP Response Element (CRE). When intracellular cAMP levels rise, Protein Kinase A (PKA) is activated, which in turn phosphorylates and activates the CREB transcription factor. Activated CREB binds to the CRE sequence, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of GLP-1 receptor activation.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing hGLP-1R and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay medium (e.g., Opti-MEM)
-
This compound and a reference GLP-1R agonist
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the reporter cells into a 96-well plate at a density of 20,000-40,000 cells per well in 90 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay medium.
-
-
Cell Stimulation:
-
Add 10 µL of the agonist dilutions to the appropriate wells.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Gently rock the plate for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Plot the luminescence intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Conditions | EC50 (nM) |
| This compound | HEK293-hGLP-1R-CRE-Luc | Luciferase reporter | Data not publicly available |
| GLP-1 (7-37) | HEK293-hGLP-1R-CRE-Luc | Luciferase reporter (serum-free) | 0.03 |
| Exendin-4 | HEK293-hGLP-1R-CRE-Luc | Luciferase reporter (serum-free) | ~0.1 |
| Liraglutide | HEK293-hGLP-1R-CRE-Luc | Luciferase reporter (serum-free) | ~0.2 |
Experimental Workflow Diagram
Caption: Workflow for the CRE-Luciferase reporter assay.
ERK1/2 Phosphorylation Assay
Assay Principle
Activation of the GLP-1 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This downstream signaling event can be quantified by various methods, most commonly by Western blotting using antibodies specific for the phosphorylated forms of ERK1/2. The level of ERK1/2 phosphorylation serves as a marker for receptor activation and can be used to assess the efficacy of agonists like this compound.
Experimental Protocol
Materials:
-
HEK293-hGLP-1R cells or other suitable cell line (e.g., INS-1E)
-
Cell culture medium
-
Serum-free medium for starvation
-
This compound and a reference GLP-1R agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-12 hours in serum-free medium prior to stimulation to reduce basal ERK1/2 phosphorylation.
-
-
Agonist Stimulation:
-
Treat the cells with various concentrations of this compound or the reference agonist for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2 for each sample.
-
Plot the phospho-ERK/total-ERK ratio against the agonist concentration to generate a dose-response curve.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Conditions | Efficacy (Fold Induction) |
| This compound | HEK293-hGLP-1R | ERK1/2 Phosphorylation | Data not publicly available |
| GLP-1 | INS-1E | ERK1/2 Phosphorylation | Significant increase over baseline |
| Exendin-4 | INS-1 | ERK1/2 Phosphorylation | Significant increase over baseline |
Signaling Pathway Diagram
References
- 1. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 3. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 4. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Albenatide GLP-1 Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus and obesity.[1][2] As a GLP-1 analog, this compound mimics the action of the endogenous incretin hormone GLP-1, which plays a critical role in glucose homeostasis.[2] Its mechanism of action involves binding to and activating the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[3][4] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. This compound is a modified analogue of exendin-4 conjugated to recombinant human albumin, a design that extends its half-life in circulation.
The binding affinity of this compound to the GLP-1R is a key determinant of its potency and duration of action. Quantifying this interaction is crucial for in vitro characterization and drug development. This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of this compound for the human GLP-1 receptor.
GLP-1 Receptor Signaling Pathway
Upon agonist binding, the GLP-1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as enhanced insulin secretion. The GLP-1R can also signal through other pathways, including the PI3K/Akt and β-arrestin pathways.
Quantitative Data: GLP-1 Receptor Binding Affinities
The binding affinity of various GLP-1 receptor agonists can be compared using their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity. The following table summarizes representative binding affinity data for several GLP-1 receptor agonists.
| Compound | Binding Affinity (IC50/Ki) | Assay Type | Reference Cell Line |
| GLP-1 (7-36) | IC50: 1.18 nM | Radioligand Competition | HEK293 |
| Exendin-4 | IC50: 1.3 nM | Radioligand Competition | HEK293 |
| Semaglutide | IC50: 1.13 µM | Radioligand Competition | HEK293 |
| Tirzepatide | IC50: 645 nM | Radioligand Competition | HEK293 |
| Retatrutide | IC50: 720 nM | Radioligand Competition | HEK293 |
| Danuglipron | IC50: 2540 nM | Radioligand Competition | HEK293 |
Note: IC50 values are dependent on experimental conditions and should be used for relative comparison. Ki values provide a more absolute measure of affinity. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the human GLP-1 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells) by measuring its ability to displace a radiolabeled ligand.
Materials
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human GLP-1 receptor.
-
Radioligand: [¹²⁵I]-GLP-1(7-36) or [¹²⁵I]-Exendin(9-39).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled GLP-1 or Exendin-4.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 2.5 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Fluid.
-
Scintillation Counter.
Methods
-
Membrane Preparation:
-
Culture cells expressing the human GLP-1R to a sufficient density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well filtration plate, combine the following in a final volume of 200-250 µL:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of radioligand (e.g., 75 pM of [¹²⁵I]-GLP-1).
-
Varying concentrations of this compound (e.g., from 1 pM to 1 µM).
-
-
Include control wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled competitor (e.g., 1 µM GLP-1).
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding and experimental wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application of Albenatide in Pancreatic Islet Cell Culture: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist being developed for the treatment of type 2 diabetes mellitus. GLP-1 receptor agonists are a class of drugs that mimic the action of the endogenous incretin hormone GLP-1, which plays a critical role in glucose homeostasis. In pancreatic islet cells, the primary therapeutic target, activation of the GLP-1 receptor (GLP-1R) by this compound is expected to potentiate glucose-stimulated insulin secretion (GSIS), enhance beta-cell proliferation and survival, and suppress glucagon release from alpha-cells. These actions collectively contribute to improved glycemic control.
These application notes provide detailed protocols for utilizing this compound in primary pancreatic islet cell culture to investigate its effects on islet function and viability. The information herein is intended to guide researchers in designing and executing experiments to elucidate the therapeutic potential of this compound.
Mechanism of Action: GLP-1 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor (GPCR) expressed on pancreatic beta-cells.[1][2] This initiates a cascade of intracellular signaling events that ultimately enhance beta-cell function and promote cell survival. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[4]
PKA and Epac2 activation leads to:
-
Enhanced Insulin Secretion: Increased glucose-stimulated insulin secretion through modulation of ion channel activity and potentiation of exocytosis of insulin-containing granules.[4]
-
Gene Expression changes: Activation of transcription factors such as cAMP response element-binding protein (CREB), which promotes the expression of genes involved in insulin biosynthesis and beta-cell function.
-
Promotion of Beta-Cell Survival: Activation of pro-survival pathways, including the PI3K/Akt and ERK1/2 pathways, which inhibit apoptosis.
Figure 1: Simplified GLP-1 Receptor Signaling Pathway. This diagram illustrates the key signaling cascades initiated by the binding of this compound to the GLP-1 receptor on pancreatic beta-cells, leading to enhanced insulin secretion and reduced apoptosis.
Data Presentation
Disclaimer: As this compound is an investigational drug, publicly available quantitative data is limited. The following tables present representative data from studies on other long-acting GLP-1 receptor agonists (e.g., Exenatide, Liraglutide) to illustrate the expected effects and provide a template for data presentation.
Table 1: Effect of GLP-1 Receptor Agonist on Glucose-Stimulated Insulin Secretion (GSIS) in Cultured Human Islets
| Treatment Group | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. Low Glucose Control |
| Vehicle Control | Low (2.8 mM) | 0.25 ± 0.04 | 1.0 |
| High (16.7 mM) | 1.5 ± 0.2 | 6.0 | |
| GLP-1 Agonist (10 nM) | Low (2.8 mM) | 0.3 ± 0.05 | 1.2 |
| High (16.7 mM) | 2.8 ± 0.3* | 11.2 | |
| GLP-1 Agonist (100 nM) | Low (2.8 mM) | 0.35 ± 0.06 | 1.4 |
| High (16.7 mM) | 4.2 ± 0.4** | 16.8 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to high glucose vehicle control. Data is representative and adapted from studies on Exenatide.
Table 2: Effect of GLP-1 Receptor Agonist on Beta-Cell Apoptosis in Cultured Human Islets
| Treatment Group | Condition | % Apoptotic Cells (TUNEL positive) | Reduction in Apoptosis (%) |
| Vehicle Control | Normal Glucose (5.5 mM) | 2.1 ± 0.3 | - |
| Glucotoxicity (25 mM Glucose) | 15.8 ± 1.5 | - | |
| Lipotoxicity (0.5 mM Palmitate) | 12.5 ± 1.2 | - | |
| GLP-1 Agonist (100 nM) | Glucotoxicity (25 mM Glucose) | 6.2 ± 0.8 | 60.8 |
| Lipotoxicity (0.5 mM Palmitate) | 5.1 ± 0.6 | 59.2 |
*Data are presented as mean ± SEM. *p < 0.01 compared to the respective stress condition with vehicle control. Data is representative and adapted from studies on GLP-1 receptor agonists.
Experimental Protocols
Pancreatic Islet Isolation and Culture
A standardized protocol for islet isolation and culture is crucial for obtaining reliable and reproducible results.
Figure 2: Experimental Workflow for Islet Isolation and Culture. This flowchart outlines the key steps from pancreas procurement to experimental assays.
Materials:
-
Collagenase (e.g., Type V)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Density gradient medium (e.g., Ficoll)
-
Culture plates/flasks
Procedure:
-
Pancreas Procurement: Aseptically remove the pancreas from the donor animal.
-
Collagenase Digestion: Cannulate the pancreatic duct and perfuse the pancreas with cold collagenase solution. Incubate the pancreas at 37°C with gentle agitation until the tissue is digested.
-
Islet Purification: Wash the digested tissue to remove collagenase. Purify the islets from acinar and other exocrine tissue using a density gradient centrifugation.
-
Islet Culture: Culture the purified islets in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 5.5 mM glucose.
-
Recovery: Allow the islets to recover for 24-48 hours in a humidified incubator at 37°C and 5% CO2 before initiating experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of pancreatic islets to secrete insulin in response to low and high glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBB)
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Hand-pick 10-15 size-matched islets per replicate into a multi-well plate.
-
Pre-incubation: Pre-incubate the islets in KRBB with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low glucose KRBB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the low glucose buffer with high glucose KRBB (16.7 mM) with or without different concentrations of this compound. Incubate for 1 hour.
-
Sample Collection: Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Normalization: Normalize insulin secretion to the number of islets or total protein/DNA content.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Islet Treatment: Culture islets under desired conditions (e.g., with or without this compound in the presence of apoptotic stimuli like high glucose or fatty acids).
-
Fixation: Wash the islets with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the islets on ice for 2 minutes.
-
TUNEL Staining: Wash with PBS and incubate the islets with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.
-
Washing: Wash the islets with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the islets on a slide and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the activation of key signaling proteins like Akt and ERK.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Islet Lysis: Treat islets with this compound for the desired time, then lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound, as a GLP-1 receptor agonist, holds significant promise for the treatment of type 2 diabetes by targeting pancreatic islet cells to improve their function and survival. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular and molecular mechanisms of this compound in pancreatic islet cell culture. Rigorous and standardized experimental approaches are essential for generating high-quality data to advance our understanding of this novel therapeutic agent.
References
- 1. Exenatide inhibits beta-cell apoptosis by decreasing thioredoxin-interacting protein [pubmed.ncbi.nlm.nih.gov]
- 2. The GLP-1 receptor agonists exenatide and liraglutide activate Glucose transport by an AMPK-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Albenatide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes mellitus.[1] As a GLP-1 receptor agonist, this compound mimics the effects of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis. Its mechanism of action includes glucose-dependent stimulation of insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety, ultimately leading to improved glycemic control and potential for weight reduction.[1] Preclinical studies in mouse models are essential for elucidating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This document provides detailed application notes and protocols for the subcutaneous administration of this compound in mouse models of diabetes and obesity.
While specific preclinical data on this compound in mouse models is limited in publicly available literature, the following protocols and data are based on studies of closely related GLP-1 receptor agonists, such as Exenatide, and established procedures for subcutaneous injections in mice. Researchers should adapt these guidelines as necessary based on their specific experimental design and in-house data.
Data Presentation
The following tables summarize quantitative data from studies using the GLP-1 receptor agonist Exenatide in mouse models, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Exenatide on Blood Glucose and Body Weight in Diabetic Mouse Models
| Parameter | Mouse Model | Treatment Group | Dose and Frequency | Duration | Key Findings | Reference |
| Fasting Blood Glucose | db/db mice | Exenatide | Not specified | 1 week | Significant reduction in blood glucose compared to control. | [2] |
| Glycated Hemoglobin (HbA1c) | db/db mice | Exenatide | Not specified | 13 weeks | HbA1c reduced to 4.7% in treated vs. 8.8% in untreated diabetic mice. | [2] |
| Glucose Tolerance (OGTT) | C57BL/6 mice with dexamethasone-induced glucose intolerance | Exenatide | 3 µg/kg, single subcutaneous dose | 1 hour prior to OGTT | Significantly improved glucose tolerance compared to placebo.[3] | |
| Body Weight | High-fat diet-induced obese mice | Exenatide | 30 nmol/kg/day via subcutaneous infusion | 12 weeks | Significant decrease in body weight compared to vehicle-treated mice. | |
| Body Weight | db/db mice | Exenatide | Not specified | 13 weeks | No significant difference in body weight compared to untreated diabetic mice. |
Table 2: Pharmacokinetic Parameters of a GLP-1/GIP Dual Receptor Agonist (Tirzepatide) in Mice
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~12 hours |
| Elimination Half-life (t1/2) | ~12 hours |
| Mean Clearance | 8.72 mL/hr/kg |
Note: This data is for Tirzepatide, another incretin mimetic, and is provided as a general reference for a long-acting peptide administered subcutaneously in mice.
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free vehicle (e.g., sterile water for injection, 0.9% sterile saline, or a buffered solution as recommended by the manufacturer)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer (optional, for gentle mixing)
Protocol:
-
Bring the lyophilized this compound and the sterile vehicle to room temperature.
-
Reconstitute the this compound powder by adding the calculated volume of the vehicle to achieve the desired stock concentration.
-
Gently swirl the vial or tube to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent peptide degradation and aggregation.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for long-term storage, following manufacturer's stability guidelines. Avoid repeated freeze-thaw cycles.
Subcutaneous Administration in Mice
Materials:
-
Prepared this compound solution
-
Sterile insulin syringes (e.g., 28-31 gauge) with a short needle (e.g., 1/2 inch)
-
Animal scale for accurate body weight measurement
-
Appropriate mouse restraint device or manual restraint technique
-
70% ethanol wipes (optional)
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before starting the experiment to minimize stress-related physiological changes.
-
Dose Calculation: Calculate the injection volume based on the individual mouse's body weight and the desired dosage.
-
Animal Restraint:
-
For manual restraint, grasp the loose skin at the scruff of the mouse's neck between your thumb and forefinger to create a "tent" of skin. This immobilizes the head and exposes the injection site.
-
Alternatively, use a commercial restraint device according to the manufacturer's instructions.
-
-
Injection Site: The preferred site for subcutaneous injection is the interscapular region (the loose skin over the shoulders and neck). Varying the injection site is recommended for repeated dosing to avoid local irritation.
-
Injection Procedure:
-
If desired, gently wipe the injection site with a 70% ethanol wipe and allow it to dry completely. However, this is not always necessary for subcutaneous injections in a clean research environment.
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle at the base of the tented skin, parallel to the body surface, ensuring it enters the subcutaneous space and not the underlying muscle or intradermal layer.
-
Gently pull back on the plunger (aspirate) to check for blood. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.
-
If no blood is present, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for a short period post-injection for any adverse reactions.
-
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 20-50% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Protocol:
-
Fast the mice overnight (typically 6-8 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a single subcutaneous dose of this compound or vehicle at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Administer a glucose solution orally via gavage at a standard dose (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for this compound administration in mice.
References
- 1. Long-term metabolic benefits of exenatide in mice are mediated solely via the known glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once daily injection of exendin-4 to diabetic mice achieves long-term beneficial effects on blood glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exenatide improves glucocorticoid-induced glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucagon Suppression Using Albenatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). As a member of the GLP-1 receptor agonist class, this compound mimics the action of the endogenous incretin hormone GLP-1, which plays a vital role in glucose homeostasis. One of the key mechanisms of action of GLP-1 and its analogs is the suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner. This application note provides detailed protocols and data presentation guidelines for studying the glucagon-suppressive effects of this compound.
The dysregulation of glucagon secretion, leading to hyperglucagonemia, is a significant contributor to hyperglycemia in T2DM. GLP-1 receptor agonists address this pathophysiology by enhancing glucose-dependent insulin secretion and inhibiting glucagon release, thereby improving glycemic control. While clinical trials have demonstrated the efficacy of this compound in reducing HbA1c levels in patients with T2DM, specific data on its direct glucagon-suppressive effects from these trials are not extensively published. The protocols outlined below are based on established methodologies for characterizing the glucagonostatic effects of GLP-1 receptor agonists and can be adapted for the specific investigation of this compound.
Data Presentation
Quantitative data from experiments investigating the effect of this compound on glucagon suppression should be organized into clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Glucagon Suppression from Isolated Pancreatic Islets
| This compound Concentration | Glucose Concentration (mM) | Glucagon Secretion (pg/islet/hr) | % Inhibition of Glucagon Secretion |
| Vehicle Control | 1 | 0% | |
| Vehicle Control | 10 | ||
| 1 nM | 1 | ||
| 1 nM | 10 | ||
| 10 nM | 1 | ||
| 10 nM | 10 | ||
| 100 nM | 1 | ||
| 100 nM | 10 |
Table 2: In Vivo Glucagon Suppression in a Diabetic Mouse Model
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Glucagon (pg/mL) | Post-Arginine Glucagon AUC (pg/mL*min) |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| Positive Control (e.g., Liraglutide) |
Signaling Pathway
This compound, as a GLP-1 receptor agonist, is expected to suppress glucagon secretion through the activation of GLP-1 receptors on pancreatic α-cells. The binding of this compound to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP, through Protein Kinase A (PKA)-dependent mechanisms, is thought to inhibit P/Q-type Ca2+ channels, leading to a reduction in glucagon exocytosis.
Experimental Protocols
In Vitro Glucagon Secretion Assay from Isolated Pancreatic Islets
This protocol details a method to assess the direct effect of this compound on glucagon secretion from isolated pancreatic islets.
Materials:
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Collagenase P
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Hank's Balanced Salt Solution (HBSS)
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Glucagon ELISA kit
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Pancreatic islets isolated from mice or rats
Protocol:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS.
-
Handpick islets of similar size and place them in groups of 10-15 into a 24-well plate.
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Pre-incubate the islets for 1 hour at 37°C in KRB buffer containing 1 mM glucose.
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Replace the pre-incubation buffer with fresh KRB buffer containing either 1 mM or 10 mM glucose, with or without varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control.
-
Incubate for 1 hour at 37°C.
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Collect the supernatant for glucagon measurement.
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Measure glucagon concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize glucagon secretion to the islet number or protein content.
In Vivo Glucagon Suppression in a Diabetic Mouse Model
This protocol describes an in vivo experiment to evaluate the effect of this compound on glucagon levels in a diabetic mouse model, such as the db/db mouse.
Materials:
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db/db mice (or other suitable diabetic model)
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This compound
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Vehicle control (e.g., saline)
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Arginine solution
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Blood collection supplies (e.g
Albenatide Analogs in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albenatide and its analogs, belonging to the glucagon-like peptide-1 (GLP-1) receptor agonist class of drugs, are emerging as promising therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2] Initially developed for the treatment of type 2 diabetes, these compounds have demonstrated significant neuroprotective effects in various preclinical models.[3] Their multifaceted mechanism of action, which includes reducing neuroinflammation, combating oxidative stress, preventing apoptosis, and mitigating hallmark pathologies like amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation, makes them a compelling area of investigation for disease-modifying therapies in neurodegeneration.[1][2]
These application notes provide a comprehensive overview of the use of this compound analogs, with a focus on exenatide, in neurodegenerative disease research. It includes a summary of their effects on key pathological markers, detailed experimental protocols for in vitro and in vivo studies, and diagrams of the key signaling pathways involved.
Mechanism of Action
GLP-1 receptor agonists exert their neuroprotective effects through the activation of GLP-1 receptors, which are expressed in various regions of the brain, including the hippocampus and cortex. Activation of these receptors triggers a cascade of downstream signaling pathways that collectively contribute to neuronal survival and function. The primary mechanisms include:
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Anti-inflammatory Effects: GLP-1 receptor agonists have been shown to suppress neuroinflammation by reducing the activation of microglia and astrocytes, and decreasing the production of pro-inflammatory cytokines.
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Reduction of Oxidative Stress: These compounds can enhance the cellular antioxidant defense mechanisms, thereby protecting neurons from damage induced by reactive oxygen species (ROS).
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Anti-apoptotic Activity: this compound analogs can inhibit programmed cell death (apoptosis) by modulating key signaling pathways, such as the JNK/c-JUN pathway.
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Modulation of Aβ and Tau Pathology: In models of Alzheimer's disease, GLP-1 receptor agonists have been shown to reduce the accumulation of Aβ plaques and decrease the hyperphosphorylation of tau protein, two of the main pathological hallmarks of the disease.
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Promotion of Synaptic Plasticity and Neurogenesis: These agents can enhance synaptic function and promote the growth of new neurons, which is crucial for learning and memory.
Key Signaling Pathways
The neuroprotective effects of this compound and its analogs are mediated by several key intracellular signaling pathways.
References
Application Notes: Investigating the Cardiovascular Effects of Albenatide in Cell Models
References
- 1. The quest for the mechanism responsible for the cardiovascular benefits of novel antidiabetic agents | REC: CardioClinics [reccardioclinics.org]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of cardiovascular disease benefit of glucagon-like peptide 1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
Troubleshooting & Optimization
Technical Support Center: Albenatide In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro use of Albenatide, with a primary focus on overcoming solubility issues.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving and maintaining the solubility of this compound in vitro. This guide provides a systematic approach to troubleshoot these issues.
Problem: this compound powder is not dissolving in aqueous buffers.
Initial Steps:
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Visual Inspection: Before attempting to dissolve the entire vial, test the solubility of a small amount of the lyophilized powder.
Systematic Solubilization Protocol:
The following workflow provides a step-by-step process for dissolving this compound.
Caption: A stepwise workflow for dissolving this compound in vitro.
Problem: this compound precipitates out of solution during the experiment.
This can be caused by a variety of factors, including changes in temperature, pH, or concentration.
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pH Shift: Ensure the pH of your experimental buffer is compatible with this compound's solubility profile. A shift towards its isoelectric point (estimated to be around pH 4.4-4.5) can cause precipitation.
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Concentration: You may be exceeding the solubility limit of this compound in your specific buffer. Try working with a lower concentration.
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Temperature: Some peptides are less soluble at lower temperatures. If your experiment is performed on ice, this could be a contributing factor.
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Buffer Composition: Certain salts or other components in your buffer may be promoting aggregation. Consider using alternative buffer systems. Studies on other GLP-1 analogs have shown that buffers like histidine may offer better stability for some peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: It is always recommended to start with sterile, deionized water. If the peptide does not dissolve, proceed to a dilute acidic or basic buffer. For many GLP-1 analogs, dissolving in a slightly alkaline buffer (pH 7.5-8.5) can be effective.
Q2: What is the estimated isoelectric point (pI) of this compound?
A2: While the exact pI for this compound is not published, a study on a shortened glucagon-like peptide-1 reported a theoretical pI of 4.40 and an experimental value of 4.49.[1] It is advisable to work at a pH that is at least 2 units away from this estimated pI to ensure maximum solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, if aqueous solutions fail, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide. Subsequently, slowly add your aqueous buffer to the peptide-DMSO solution with gentle mixing to reach the desired final concentration. Be mindful that high concentrations of organic solvents can be toxic to cells in culture.
Q4: How can I prevent this compound aggregation during my in vitro assay?
A4: Aggregation of GLP-1 analogs can be a significant issue.[2] To minimize this, consider the following:
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pH Optimization: Maintain the pH of your solution away from the pI.
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Use of Excipients: Certain excipients, such as sugars (e.g., mannitol, sucrose) or amino acids (e.g., arginine, histidine), have been shown to improve the stability of other peptides and may be beneficial for this compound.
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Avoid Vigorous Agitation: Excessive vortexing or shaking can promote peptide aggregation. Mix gently by pipetting or brief, low-speed vortexing.
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Fresh Preparations: Use freshly prepared this compound solutions for your experiments whenever possible.
Q5: What are some common in vitro assays for assessing this compound activity?
A5: this compound is a GLP-1 receptor agonist.[3] Therefore, its activity can be assessed using assays that measure the activation of the GLP-1 receptor and its downstream signaling pathways. Common assays include:
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cAMP Measurement Assays: GLP-1 receptor activation leads to an increase in intracellular cyclic AMP (cAMP).
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Insulin Secretion Assays: In pancreatic beta-cell lines (e.g., INS-1), GLP-1 receptor agonists potentiate glucose-stimulated insulin secretion.
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β-Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated GLP-1 receptor.
Data Presentation
Table 1: Recommended Solvents and Buffers for this compound
| Solvent/Buffer System | pH Range | Recommendations and Considerations |
| Sterile Deionized Water | ~7.0 | Initial solvent of choice. |
| Citrate Buffer | 3.0 - 6.2 | Useful if the peptide has a net positive charge. |
| Phosphate Buffer (PBS) | 6.0 - 8.0 | Commonly used, but be aware of potential for precipitation. |
| Tris Buffer | 7.5 - 9.0 | Often a good choice for peptides with a net negative charge. |
| HEPES Buffer | 6.8 - 8.2 | A common buffer for cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | N/A | Use as a last resort in minimal amounts for initial solubilization. |
Table 2: Factors Influencing this compound Solubility and Stability
| Factor | Influence on Solubility/Stability | Troubleshooting Strategy |
| pH | Solubility is lowest near the isoelectric point (pI). | Adjust the buffer pH to be at least 2 units away from the estimated pI (~4.4-4.5). |
| Concentration | Higher concentrations increase the risk of aggregation and precipitation. | Work with the lowest effective concentration. Perform serial dilutions. |
| Temperature | Solubility can be temperature-dependent. | If working at low temperatures, consider pre-warming the solution. |
| Ionic Strength | High salt concentrations can either increase or decrease solubility. | Test different salt concentrations in your buffer. |
| Excipients | Sugars, amino acids, and other excipients can stabilize the peptide. | Consider adding stabilizers like mannitol, sucrose, arginine, or histidine. |
| Agitation | Vigorous mixing can induce aggregation. | Mix gently. Avoid excessive vortexing. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Bring the lyophilized this compound vial to room temperature before opening.
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Add the desired volume of the initial solvent (e.g., sterile water) to the vial to create a stock solution (e.g., 1-5 mg/mL).
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not dissolve, try gentle warming (to no more than 37°C) or brief sonication.
-
If insolubility persists, proceed with the systematic approach outlined in the troubleshooting workflow diagram.
-
Once dissolved, the stock solution can be further diluted in the appropriate experimental buffer.
-
It is recommended to filter-sterilize the final solution using a 0.22 µm syringe filter.
Protocol 2: In Vitro Insulin Secretion Assay
This protocol is adapted for a generic GLP-1 receptor agonist and can be optimized for this compound.
-
Cell Culture: Plate a suitable pancreatic beta-cell line (e.g., INS-1 832/13 cells) in a 24-well plate and culture until they reach 80-90% confluency.
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Pre-incubation: Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing:
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Low glucose (2.8 mM) as a negative control.
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High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose with varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using a commercially available Insulin ELISA kit.
Mandatory Visualizations
References
Technical Support Center: Optimizing Albenatide Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Albenatide in in vivo rodent studies. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Its mechanism of action is analogous to the endogenous incretin hormone GLP-1.[2] this compound binds to and activates GLP-1 receptors, which are expressed in various tissues, including pancreatic beta cells.[3] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, ultimately leading to improved glycemic control and potential weight reduction.[3][4] this compound's long-acting properties are achieved through its conjugation to recombinant human albumin.
Q2: What are the typical routes of administration for this compound in rodents?
A2: For in vivo rodent studies, the most common and recommended route of administration for this compound and other long-acting GLP-1 receptor agonists is subcutaneous (s.c.) injection. This route allows for slow and sustained release of the compound into circulation. Intraperitoneal (i.p.) injections are also a possibility for some research applications.
Q3: What is a recommended starting dosage range for this compound in mice and rats?
A3: Based on preclinical studies with this compound (CJC-1134-PC) and analogous long-acting GLP-1 receptor agonists, a starting dose range can be extrapolated. For mice, a dose-dependent effect on glucose reduction and food intake has been observed with doses of 10 and 100 nmol/kg. For longer-term studies in rats with similar compounds, doses have ranged from 0.05 to 5 mg/kg administered twice weekly. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoints.
Q4: How should this compound be prepared for injection?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, biocompatible vehicle. For subcutaneous injection, a common vehicle is sterile water for injection or a buffered solution such as phosphate-buffered saline (PBS) at a physiological pH. It is important to ensure complete dissolution of the peptide. Gentle vortexing or inversion is recommended over vigorous shaking to prevent aggregation. The product is a highly soluble, small-volume liquid formulation suitable for injection with a small gauge needle (29 to 32 gauge).
Q5: What are the expected physiological effects of this compound in rodents?
A5: In rodent models, this compound has been shown to produce a range of physiological effects, including:
-
Improved glycemic control: Dose-dependent reductions in blood glucose levels.
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Reduced food intake and body weight: Chronic administration leads to decreased food consumption and subsequent weight loss.
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Increased insulin secretion: Potentiates glucose-stimulated insulin release.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or lack of efficacy | Improper drug formulation or storage. | Ensure this compound is fully dissolved in a sterile, appropriate vehicle. Store the stock solution and aliquots as recommended by the manufacturer, typically at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Incorrect dosage or administration. | Verify dosage calculations and administration technique. For subcutaneous injections, ensure the injection is into the loose skin over the back and not into the muscle or peritoneum. Consider a dose-response study to confirm the optimal dose for your model. | |
| Animal model variability. | Ensure consistency in animal strain, age, sex, and diet. Acclimatize animals to handling and injection procedures to minimize stress-induced variability. | |
| Injection site reactions (e.g., swelling, inflammation) | High injection volume or concentration. | Reduce the injection volume by using a more concentrated solution, or split the dose into multiple injection sites. Ensure the pH of the formulation is close to neutral. |
| Irritating vehicle or contaminants. | Use a sterile, isotonic, and pH-neutral vehicle. Ensure aseptic technique during preparation and administration to prevent bacterial contamination. | |
| Gastrointestinal side effects (e.g., reduced food intake leading to excessive weight loss, diarrhea) | Known pharmacological effect of GLP-1 receptor agonists. | Start with a lower dose and gradually escalate to the target dose to allow for acclimatization. Monitor animal health closely, including body weight, food and water intake, and fecal consistency. Provide supportive care, such as ensuring access to hydration and palatable food. If severe, consider reducing the dose. |
| Unexpected mortality | Hypoglycemia (rare with GLP-1 agonists alone but possible in combination with other anti-diabetic agents). | Monitor blood glucose levels, especially during the initial dosing period. If hypoglycemia is a concern, ensure animals have ad libitum access to food. |
| Dehydration secondary to gastrointestinal side effects. | Ensure constant access to water. Monitor for signs of dehydration. Provide supplemental hydration (e.g., subcutaneous saline) if necessary. |
Data Presentation
Table 1: Summary of this compound (CJC-1134-PC) Effects in High-Fat Diet-Fed Mice
| Parameter | Dose | Effect | Citation |
| Glucose Excursion (Oral Glucose Tolerance Test) | 10 nmol/kg | Significant reduction | |
| 100 nmol/kg | Significant reduction | ||
| Food Intake | 100 nmol/kg | Significant reduction for at least 24 hours | |
| Body Weight and Fat Mass | Chronic daily treatment for 4 weeks | Significant reduction | |
| Hepatic Triglyceride Content | Chronic daily treatment for 4 weeks | Significant reduction |
Table 2: Dosing of a Long-Acting GLP-1 Agonist (Dulaglutide) in a 93-Week Rat Carcinogenicity Study
| Dose Group | Dosage (mg/kg) | Frequency | Route of Administration | Citation |
| Control | 0 | Twice weekly | Subcutaneous | |
| Low Dose | 0.05 | Twice weekly | Subcutaneous | |
| Mid Dose 1 | 0.5 | Twice weekly | Subcutaneous | |
| Mid Dose 2 | 1.5 | Twice weekly | Subcutaneous | |
| High Dose | 5 | Twice weekly | Subcutaneous |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
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Reconstitution:
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Allow the lyophilized this compound vial to reach room temperature.
-
Reconstitute the powder in a sterile, pyrogen-free vehicle (e.g., sterile water for injection or PBS, pH 7.4) to a desired stock concentration.
-
Gently swirl or invert the vial to dissolve the contents completely. Avoid vigorous shaking.
-
-
Dilution:
-
Based on the animal's body weight and the target dose, calculate the required volume of the stock solution.
-
If necessary, dilute the stock solution with the same sterile vehicle to achieve the final desired concentration for injection.
-
-
Storage:
-
Store the reconstituted stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For daily use, a working solution can be stored at 2-8°C for a limited time, as recommended by the manufacturer or determined by stability studies.
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Protocol 2: Long-Term Administration of this compound in a Diet-Induced Obese (DIO) Mouse Model
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Animal Model:
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Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
-
Acclimatization and Baseline Measurements:
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Acclimatize the mice to handling and the injection procedure for at least one week before the start of the study.
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Record baseline body weight and measure baseline fasting blood glucose and/or perform an oral glucose tolerance test (OGTT).
-
-
Dosing:
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Randomize the mice into treatment and vehicle control groups.
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Administer this compound or vehicle via subcutaneous injection at the desired dose and frequency (e.g., once weekly).
-
-
Monitoring:
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Monitor body weight and food intake regularly (e.g., weekly).
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Perform metabolic assessments (e.g., OGTT, insulin tolerance tests) at specified time points throughout the study.
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Observe the animals daily for any clinical signs of adverse effects.
-
-
Terminal Procedures:
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At the end of the study, collect terminal blood samples for biomarker analysis (e.g., HbA1c, lipids, insulin).
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Collect tissues of interest (e.g., pancreas, liver, adipose tissue) for histological or molecular analysis.
-
Mandatory Visualizations
Caption: this compound activates the GLP-1 receptor, leading to downstream signaling cascades that regulate glucose homeostasis and appetite.
Caption: A generalized workflow for conducting a long-term in vivo study with this compound in a rodent model of obesity.
References
Technical Support Center: Screening for Off-Target Effects of Albenatide
This technical support center provides guidance for researchers, scientists, and drug development professionals on screening for potential off-target effects of Albenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational long-acting GLP-1 receptor agonist being developed for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is to mimic the effects of the endogenous incretin hormone GLP-1.[1] This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1][3] this compound is a modified analogue of exendin-4 conjugated to recombinant human albumin.
Q2: Why is it important to screen for off-target effects of this compound?
A2: Screening for off-target effects is a critical step in drug development to ensure the safety and specificity of a therapeutic candidate. Unintended interactions with other receptors, enzymes, or signaling pathways can lead to adverse effects and toxicities. Identifying potential off-target activities early in the development process allows for better risk assessment and can guide the design of safer and more effective drugs. For this compound, understanding its off-target profile is crucial, especially considering the wide distribution of GLP-1 receptors and the potential for interaction with related receptors or pathways.
Q3: What are the potential on-target and off-target tissues for this compound?
A3: Based on the known distribution of the GLP-1 receptor, potential on-target and off-target tissues for this compound include:
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Pancreas: The primary target, where it regulates insulin and glucagon secretion. GLP-1 receptors are predominantly found on β-cells.
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Gastrointestinal Tract: Affects gastric emptying and gut motility. Receptors are found in the Brunner's gland, parietal cells, and myenteric plexus neurons.
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Brain: Influences satiety and appetite.
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Heart: GLP-1 receptors are localized in the myocytes of the sinoatrial node, which may explain observed effects on heart rate.
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Kidney and Lung: Receptors are expressed in the smooth muscle cells of arteries and arterioles.
Off-target effects could theoretically arise from interactions in any of these tissues or from binding to other structurally related receptors.
Q4: What are the common adverse effects observed with GLP-1 receptor agonists that could indicate off-target activity?
A4: Clinical trials of various GLP-1 receptor agonists have reported several common adverse effects, which could be due to either exaggerated on-target pharmacology or off-target interactions. These include:
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Gastrointestinal issues: Nausea, vomiting, and diarrhea are the most frequently reported side effects.
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Gallbladder and biliary diseases: An increased risk of gallbladder-related events has been observed.
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Pancreatitis: Although a direct causal link is not firmly established, there have been concerns about an increased risk of pancreatitis.
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Diabetic Retinopathy Complications: Some studies have suggested a potential for worsening of diabetic retinopathy.
Troubleshooting Guides
Guide 1: Unexpected Results in a Cell-Based Assay
Issue: You are observing an unexpected cellular phenotype in response to this compound treatment that is not readily explained by its known GLP-1 receptor agonist activity.
Troubleshooting Steps:
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Confirm On-Target Activity:
-
Question: Is the GLP-1 receptor expressed in your cell line?
-
Action: Verify GLP-1R expression using qPCR, Western blot, or flow cytometry. If the receptor is not present, the observed effect is likely off-target.
-
-
Dose-Response Analysis:
-
Question: Does the unexpected phenotype occur at concentrations significantly different from those required for GLP-1 receptor activation?
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Action: Perform a dose-response curve for both the expected on-target effect (e.g., cAMP production) and the unexpected phenotype. A large discrepancy in EC50 values may suggest an off-target mechanism.
-
-
Competitive Binding:
-
Question: Can the unexpected effect be blocked by a known GLP-1 receptor antagonist?
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Action: Co-treat cells with this compound and a specific GLP-1R antagonist. If the antagonist does not block the unexpected phenotype, it is likely an off-target effect.
-
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Hypothesize and Test Potential Off-Targets:
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Question: Are there other receptors or pathways in your cells that could be modulated by a peptide therapeutic?
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Action: Based on literature for similar peptides or in silico predictions, identify potential off-targets. Use specific inhibitors or siRNAs for these potential targets to see if the unexpected phenotype is reversed. For instance, given that some dual-agonists have shown effects on β-adrenoceptors, this could be a potential avenue to investigate.
-
Caption: Troubleshooting logic for unexpected cell-based assay results.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to assess the binding of this compound to a panel of non-target receptors.
Materials:
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Cell membranes prepared from cells expressing the receptor of interest.
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Radiolabeled ligand specific for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).
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Unlabeled competitor ligand (as a positive control).
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This compound.
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Assay buffer.
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96-well filter plates.
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Scintillation fluid.
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Microplate scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration at or below its Kd.
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Competition: Add increasing concentrations of this compound or the unlabeled competitor to the wells. Include wells with only radioligand and membranes (total binding) and wells with a high concentration of the unlabeled competitor (non-specific binding).
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Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for a radioligand receptor binding assay.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
This table provides an example of how to present data from an off-target receptor binding screen. The values are for illustrative purposes only.
| Receptor Family | Representative Receptor | This compound IC50 (µM) | Positive Control IC50 (µM) |
| GPCRs | Adrenergic α2A | > 10 | 0.05 (Clonidine) |
| Dopamine D2 | > 10 | 0.01 (Haloperidol) | |
| Glucagon Receptor | 1.5 | 0.002 (Glucagon) | |
| Kinases | EGFR | > 10 | 0.02 (Gefitinib) |
| VEGFR2 | > 10 | 0.01 (Sunitinib) | |
| Ion Channels | hERG | > 10 | 0.03 (Astemizole) |
Data are hypothetical and for illustrative purposes.
Signaling Pathway Visualization
GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1 receptor agonist, is expected to activate the following primary signaling pathway in pancreatic β-cells. Understanding this pathway is crucial for designing on-target functional assays.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
References
Albenatide Experiments: Technical Support and Troubleshooting Center
For researchers, scientists, and drug development professionals working with Albenatide, this technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
In Vitro Assay Inconsistencies
Q1: We are observing high variability in our cAMP assay results with this compound. What are the potential causes and solutions?
A1: High variability in cAMP assays is a common issue. Here are several factors to consider:
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Cell Health and Passage Number: Ensure your cells (e.g., CHO-K1 or HEK293 expressing human GLP-1R) are healthy, within a low passage number, and evenly seeded. Inconsistent cell density is a major source of variability.
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Reagent Preparation and Handling: Prepare fresh reagents for each experiment. Inaccurate pipetting, especially of viscous solutions, can introduce significant errors. Use calibrated pipettes and consider reverse pipetting.
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Presence of Albumin in Media: this compound is an albumin-conjugated peptide. The presence of serum albumin (like BSA or HSA) in your assay buffer can affect the free concentration of this compound and its potency, leading to shifts in the dose-response curve. It is recommended to perform assays in the absence of serum albumin or with a standardized concentration of a non-binding protein like ovalbumin to achieve the best correlation with in vivo efficacy.[1]
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DMSO Concentration: If dissolving compounds in DMSO, ensure the final concentration in the assay does not exceed 0.5-1%. Higher concentrations can negatively impact cell health and assay performance.
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Assay Window: A small difference between basal and stimulated cAMP levels can increase variability. To improve the signal-to-noise ratio, optimize the agonist concentration (EC80 is often used for antagonist assays) and stimulation time through time-course experiments.
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Plate Edge Effects: Evaporation from wells on the outer edges of the plate can alter reagent concentrations. To mitigate this, consider leaving the outer wells empty and filling them with sterile water or PBS.
Q2: Our Glucose-Stimulated Insulin Secretion (GSIS) assay shows inconsistent potentiation of insulin release with this compound. How can we troubleshoot this?
A2: Inconsistent results in GSIS assays can be frustrating. Here are some key areas to investigate:
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Islet Quality and Purity: If using primary islets, ensure they are of high purity and viability. Handpick islets of similar size to reduce variability between replicates. A period of overnight culture after isolation can help them recover.
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"Leaky" Islets or High Basal Secretion: If you observe high insulin secretion at low glucose concentrations, your islets may be stressed or dying, leading to uncontrolled insulin release. Ensure gentle handling during isolation and throughout the assay.
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Buffer Composition: The composition of your Krebs-Ringer Bicarbonate (KRB) buffer is critical. Ensure the pH is stable (typically 7.4) and that glucose concentrations are accurate.
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Pre-incubation Step: A pre-incubation step in low glucose buffer is crucial to allow the islets to return to a basal state of insulin secretion before stimulation.
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Normalization of Data: There is no universal consensus on the best method for normalizing GSIS data. Common methods include normalizing to total protein content, DNA content, or total insulin content. Choose a method and apply it consistently.
In Vivo Study Inconsistencies
Q3: We are seeing significant body weight and blood glucose variability in our db/db mouse studies with this compound. What factors should we consider?
A3: The db/db mouse model is known for its progressive and sometimes variable diabetic phenotype. Here's how to address inconsistencies:
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Age and Baseline Characteristics: The age of db/db mice significantly impacts the severity of their diabetic phenotype. Ensure that all mice in your study are age-matched and have comparable baseline body weights and blood glucose levels.
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Animal Husbandry: House mice under standardized conditions (temperature, light-dark cycle) and provide consistent access to food and water. Stress can impact metabolic parameters.
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Dosing and Administration: this compound is administered subcutaneously. Ensure consistent injection technique and volume. For long-acting compounds, the timing of administration and blood sampling is critical.
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Diet: The composition of the diet can influence the metabolic state of the mice. Use a standardized chow throughout the study.
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Data Analysis: Due to inherent biological variability, it is important to use appropriate statistical methods to analyze your data. Group sizes of at least 8 animals are often recommended to achieve statistically significant results.
This compound-Specific Issues
Q4: How does the albumin conjugation of this compound affect its in vitro activity and how can we account for this in our experiments?
A4: The conjugation of this compound to recombinant human albumin is designed to extend its half-life in vivo. However, this can present challenges in vitro:
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Steric Hindrance: The large albumin molecule may cause steric hindrance, potentially affecting the binding of this compound to the GLP-1 receptor. The site of albumin conjugation is a critical factor in preserving biological activity.[2]
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Impact on Potency (EC50): The presence of albumin in assay buffers can sequester this compound, reducing its free concentration and leading to an apparent decrease in potency (a rightward shift in the EC50). To obtain a more accurate measure of intrinsic potency, it is advisable to perform in vitro assays in albumin-free conditions.
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"Sticky" Compound Effects: Peptides, especially those with lipid modifications for albumin binding, can be "sticky" and adhere to plasticware. This can reduce the effective concentration of the compound in your assay. Using low-binding plates and including a non-interacting protein like ovalbumin in the buffer can help mitigate this.
Q5: We are having trouble with the stability and solubility of our this compound stock solutions. What are the best practices for handling this compound?
A5: Peptide stability is a critical factor for reproducible experimental results.
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Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles.
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Reconstitution and Buffers: The choice of buffer and pH can significantly impact the stability of peptides. For exenatide-based peptides like this compound, a slightly acidic pH (around 4.5) has been shown to improve stability.[3] However, always refer to the manufacturer's recommendations for the specific formulation of this compound you are using.
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Aggregation: Peptides can be prone to aggregation, which can lead to a loss of activity. Visually inspect your solutions for any signs of precipitation or cloudiness. If aggregation is suspected, techniques like size-exclusion chromatography can be used for analysis.
Experimental Protocols and Methodologies
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
In Vitro Potency Assessment: cAMP Accumulation Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound by measuring cyclic AMP (cAMP) production in a cell line expressing the human GLP-1 receptor.
Materials:
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Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor (hGLP-1R).
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Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.
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Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% Bovine Serum Albumin (BSA) (or ovalbumin, or albumin-free for specific potency assessments).
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Test Compound: this compound.
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Reference Agonist: Native GLP-1 (7-36).
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cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or fluorescence polarization (FP)-based cAMP assay kit.
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384-well white assay plates.
Procedure:
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Cell Seeding: The day before the assay, seed the hGLP-1R expressing cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.
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Compound Preparation: On the day of the assay, prepare serial dilutions of this compound and the reference agonist (GLP-1) in assay buffer.
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Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.
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cAMP Detection: Following incubation, lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit.
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Data Acquisition: Read the plate on a compatible plate reader.
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Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Efficacy Study: Diabetic Mouse Model
This protocol outlines a chronic administration study in a diabetic mouse model (e.g., db/db mice) to evaluate the effect of this compound on glycemic control and body weight.
Materials:
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Animal Model: Male db/db mice (e.g., 8-10 weeks old).
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Test Compound: this compound formulated for subcutaneous injection.
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Vehicle Control: The formulation buffer without this compound.
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Blood Glucose Monitoring System.
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Animal Scale.
Procedure:
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Acclimation and Baseline Measurements: Acclimate the mice to the housing conditions for at least one week. Prior to the start of the study, measure baseline body weight and fasting blood glucose.
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Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on their baseline body weight and blood glucose levels.
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Dosing: Administer this compound or vehicle via subcutaneous injection at the specified frequency (e.g., once weekly) for the duration of the study (e.g., 4-8 weeks).
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Monitoring:
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Body Weight: Measure body weight daily or several times per week.
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Food and Water Intake: Monitor daily food and water consumption.
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Fasting Blood Glucose: Measure fasting blood glucose at regular intervals (e.g., weekly).
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Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess improvements in glucose tolerance. Fast the mice overnight, then administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
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Terminal Procedures: At the end of the study, collect blood for measurement of HbA1c and plasma insulin. Tissues such as the pancreas and liver can be collected for histological analysis.
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Data Analysis: Analyze the changes in body weight, fasting blood glucose, and OGTT glucose excursion over the course of the study.
Data Presentation
The following tables summarize expected quantitative outcomes from this compound experiments based on preclinical and clinical findings.
Table 1: In Vitro Potency of GLP-1 Receptor Agonists
| Compound | Cell Line | Assay Condition | EC50 (nM) |
| This compound (CJC-1134-PC) | BHK-GLP-1R | Not specified | 3.47[4] |
| Exendin-4 (parent molecule) | BHK-GLP-1R | Not specified | 2.62[4] |
| GLP-1 (7-36) | CHO-hGLP-1R | 0.1% BSA | 0.03 ± 0.01 |
| Liraglutide | CHO-hGLP-1R | 0.1% BSA | 0.25 ± 0.05 |
| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 0.08 ± 0.02 |
Note: Data for GLP-1, Liraglutide, and Semaglutide are representative values from the literature to provide context.
Table 2: Summary of Phase III Clinical Trial Results for this compound (24 weeks)
| Parameter | Patient Population | Result |
| HbA1c | Treatment-experienced (on metformin ± insulin secretagogues) | Superior reduction compared to placebo |
| HbA1c | Treatment-naïve | Significant decrease from baseline; superior to placebo |
| Fasting Insulin | Treatment-naïve | Increased |
| Safety and Tolerability | Both populations | Good safety and tolerability, consistent with other GLP-1 RAs |
Table 3: Expected Outcomes of Chronic this compound Treatment in High-Fat Diet-Fed Mice (4 weeks)
| Parameter | Expected Outcome |
| Glucose Tolerance (OGTT) | Improved |
| Glucose-Stimulated Insulin Secretion | Increased |
| HbA1c | Decreased |
| Body Weight | Decreased |
| Hepatic Triglyceride Content | Decreased |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of C-terminus Conjugation via Different Conjugation Chemistries on In Vivo Activity of Albumin-Conjugated Recombinant GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of pH and Excipients on Exenatide Stability in Solution [mdpi.com]
- 4. glucagon.com [glucagon.com]
Improving Albenatide treatment protocols for long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term animal studies with Albenatide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] It is a modified analogue of exendin-4, designed for prolonged action.[1] Like other GLP-1 receptor agonists, this compound mimics the action of the endogenous hormone GLP-1.[4] Its primary mechanism of action involves binding to GLP-1 receptors on pancreatic beta cells, which in a glucose-dependent manner, stimulates insulin secretion and inhibits glucagon release. This action helps to lower blood glucose levels. Additionally, it can slow gastric emptying and promote satiety, which may contribute to weight management.
Q2: What are the potential therapeutic applications of this compound being investigated?
The primary indication for this compound is the treatment of type 2 diabetes mellitus. Clinical trials have shown its potential in improving glycemic control by reducing HbA1c levels. It is being investigated as a once-weekly injection, which could improve patient compliance compared to other treatments.
Q3: What is the stability of this compound and how should it be prepared for animal studies?
Troubleshooting Guide for Long-Term Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in glycemic response | - Improper dosing or administration- Animal stress affecting glucose levels- Instability of this compound solution- Individual animal metabolic differences | - Ensure accurate and consistent subcutaneous injection technique.- Acclimatize animals to handling and procedures to minimize stress.- Prepare fresh this compound solutions regularly and store them properly. Consider in-use stability testing.- Increase sample size to account for individual variability. |
| Injection site reactions | - High concentration or volume of the injected solution- Formulation pH or excipients- Contamination | - Optimize injection volume and consider rotating injection sites.- Ensure the formulation pH is appropriate for subcutaneous administration.- Use sterile techniques for preparation and administration. |
| Weight loss or reduced food intake | - Known pharmacological effect of GLP-1 receptor agonists | - Monitor body weight and food consumption closely.- Adjust the dose if weight loss is excessive and not an intended endpoint.- Ensure the diet is palatable and readily available. |
| Unexpected mortality | - Off-target toxicity- Severe hypoglycemia (unlikely due to glucose-dependent mechanism)- Complications from injection procedure | - Conduct thorough dose-range finding studies to establish a safe dose for long-term administration.- Monitor blood glucose levels, especially during the initial phase of the study.- Refine injection techniques and monitor animals closely post-injection. |
Experimental Protocols
Protocol 1: Assessment of Glycemic Control in a Diabetic Rodent Model
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Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 8 weeks of age.
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Acclimatization: House animals in a controlled environment for at least one week prior to the study.
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Grouping: Randomly assign animals to a vehicle control group and this compound treatment groups (e.g., low, medium, and high dose).
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Drug Preparation: Reconstitute this compound in a sterile buffer at pH 4.5. Prepare fresh solutions weekly.
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Administration: Administer this compound or vehicle via subcutaneous injection once weekly for 12 weeks.
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Monitoring:
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Measure non-fasting blood glucose levels twice weekly from tail vein blood.
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Measure body weight weekly.
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Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study.
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Collect blood at the end of the study for HbA1c analysis.
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Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups to the vehicle control.
Protocol 2: Evaluation of Long-Term Safety and Tolerability
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Animal Model: Healthy Sprague-Dawley rats, 10 weeks of age.
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Grouping: Assign animals to a vehicle control group and a high-dose this compound group.
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Administration: Administer this compound or vehicle via subcutaneous injection once weekly for 26 weeks.
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Monitoring:
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Perform daily clinical observations.
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Measure body weight and food consumption weekly.
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Collect blood at baseline, mid-study, and end of the study for hematology and clinical chemistry analysis.
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At the end of the study, perform a full necropsy and histopathological examination of major organs.
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Data Analysis: Compare findings between the this compound-treated and vehicle control groups to identify any potential toxicities.
Visualizations
Caption: this compound's signaling pathway in pancreatic beta-cells.
References
Addressing experimental variability in Albenatide research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in Albenatide research. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] It mimics the action of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis.[1] this compound binds to and activates GLP-1 receptors, primarily on pancreatic beta cells.[1] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to lower blood glucose levels.
Q2: What are the common sources of experimental variability when working with this compound?
Experimental variability in this compound research can arise from several factors, including:
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Peptide Handling and Storage: this compound, being a peptide, is susceptible to degradation. Improper storage temperatures, repeated freeze-thaw cycles, and inadequate reconstitution protocols can lead to loss of activity and inconsistent results.
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Reagent Quality and Consistency: Variations in the quality and lot of reagents, including cell culture media, buffers, and assay components, can introduce variability.
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Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in cell passage number or density can significantly impact experimental outcomes.
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Peptide Aggregation: Like many peptides, this compound may be prone to aggregation, which can affect its solubility and biological activity.
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In Vivo Study Factors: In animal studies, factors such as animal strain, age, sex, diet, and the method of administration can contribute to variability in pharmacokinetic and pharmacodynamic responses.
Troubleshooting Guides
In Vitro Assay Variability
Issue: High variability in potency or signaling assay results between experiments.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Reconstitution: Reconstitute this compound in a buffer recommended by the manufacturer. For peptides, sterile, distilled water or a dilute acid solution (e.g., 0.1% acetic acid) is often a good starting point if the peptide is basic. 2. Aliquoting: Aliquot the reconstituted this compound into single-use vials to avoid repeated freeze-thaw cycles. 3. Storage: Store aliquots at -20°C or -80°C as recommended. Before use, bring the aliquot to room temperature slowly. |
| Cell-Based Assay Inconsistencies | 1. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Cell Seeding Density: Ensure uniform cell seeding density across all wells and plates. 3. Serum Starvation: If applicable, perform serum starvation for a consistent duration to minimize basal signaling. 4. Incubation Times and Temperatures: Strictly adhere to standardized incubation times and maintain a constant temperature throughout the assay. |
| Reagent Variability | 1. Lot-to-Lot Consistency: Whenever possible, use the same lot of critical reagents for a set of comparative experiments. 2. Reagent Preparation: Prepare fresh reagents for each experiment, especially those that are prone to degradation. |
In Vivo Study Variability
Issue: Inconsistent pharmacokinetic (PK) or pharmacodynamic (PD) profiles in animal models.
| Potential Cause | Troubleshooting Steps |
| Formulation and Administration | 1. Solubility: Ensure this compound is fully dissolved in the vehicle before administration. Sonication may be required for some peptide formulations. 2. Route of Administration: Use a consistent and appropriate route of administration (e.g., subcutaneous, intravenous). Ensure proper injection technique to minimize leakage and variability in absorption. 3. Dose Calculation and Preparation: Double-check dose calculations and ensure accurate and consistent preparation of dosing solutions. |
| Animal-Related Factors | 1. Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability. 2. Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before starting the experiment. 3. Diet and Fasting: Standardize the diet and fasting periods before drug administration and sample collection. |
| Sample Collection and Processing | 1. Timing: Collect blood or tissue samples at precisely timed intervals. 2. Anticoagulants and Protease Inhibitors: Use appropriate anticoagulants and add protease inhibitors to plasma samples to prevent peptide degradation. 3. Sample Storage: Process and store samples at the recommended temperature (-80°C) immediately after collection. |
Experimental Protocols
General Protocol for In Vitro GLP-1 Receptor Activation Assay
This protocol provides a general framework for assessing this compound's ability to activate the GLP-1 receptor in a cell-based assay.
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Cell Culture:
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Culture a suitable cell line expressing the GLP-1 receptor (e.g., CHO-K1, HEK293, or INS-1E cells) in the recommended growth medium.
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Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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-
Assay Procedure:
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The following day, wash the cells with a serum-free medium or a suitable assay buffer.
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Prepare serial dilutions of this compound and a reference GLP-1 receptor agonist (e.g., Exendin-4) in the assay buffer.
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Add the diluted compounds to the respective wells and incubate for the desired time at 37°C.
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Lyse the cells and measure the downstream signaling molecule, typically cyclic AMP (cAMP), using a commercially available ELISA or HTRF kit.
-
-
Data Analysis:
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Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
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Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
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Signaling Pathways and Experimental Workflows
References
Quality control measures for research-grade Albenatide
Disclaimer: Albenatide vs. Albiglutide
This technical support guide has been developed for Albiglutide . The term "this compound" as specified in the topic does not correspond to a known research-grade peptide or therapeutic agent. It is presumed to be a typographical error for Albiglutide, a well-documented glucagon-like peptide-1 (GLP-1) receptor agonist.
Welcome to the technical support center for research-grade Albiglutide. This resource is designed for researchers, scientists, and drug development professionals using Albiglutide in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is research-grade Albiglutide?
A: Research-grade Albiglutide is a synthetic, long-acting agonist for the glucagon-like peptide-1 (GLP-1) receptor, intended for laboratory research use only. It is a recombinant fusion protein, consisting of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue fused to human albumin.[1][2][3] This structure gives it a long biological half-life of approximately 5 to 7 days.[1][3] Its primary mechanism of action is to augment glucose-dependent insulin secretion.
Q2: How should I properly reconstitute lyophilized Albiglutide?
A: Albiglutide is typically supplied as a white to yellow lyophilized powder. Reconstitution should be performed with a high-purity solvent, such as sterile, nuclease-free water or a buffer recommended by the supplier. To reconstitute:
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Allow the vial to reach room temperature before opening.
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Add the specified volume of the recommended solvent slowly down the side of the vial to avoid foaming.
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Gently swirl the vial to dissolve the powder. Do not shake or vortex , as this can cause aggregation and degradation of the peptide.
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Allow the vial to sit for the recommended time (e.g., 15-30 minutes) to ensure complete dissolution. The final solution should be clear and free of particles.
Q3: What are the recommended storage conditions for Albiglutide?
A: Proper storage is critical to maintain the stability and activity of Albiglutide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 2°C to 8°C (36°F to 46°F) | Long-term (as per supplier) | Store in the original container, protected from light. Do not freeze. |
| Lyophilized Powder | Room Temperature (≤30°C / 86°F) | Up to 4 weeks | Permissible for short periods prior to reconstitution. |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F) | Up to 8 hours | Use within 8 hours of reconstitution. Do not freeze the solution. Avoid repeated freeze-thaw cycles. |
Q4: What solvents are incompatible with Albiglutide?
A: Avoid using solvents with strong acids, bases, or organic solvents that can denature proteins unless specified for a particular analytical procedure (like HPLC). The presence of residual trifluoroacetic acid (TFA) from synthesis can interfere with cellular assays. Always use high-purity, sterile buffers or water for reconstitution in biological experiments.
Troubleshooting Guide
Q5: My reconstituted Albiglutide solution appears cloudy or contains visible particulates. What should I do?
A: A cloudy solution or the presence of particulates indicates peptide aggregation or poor solubility.
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Cause: This can be caused by improper reconstitution (e.g., shaking), high peptide concentration, or the use of an incorrect solvent. Hydrophobic interactions between peptide molecules are a primary driver of aggregation.
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Solution:
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Do not use the solution for experiments , as aggregates can lead to erroneous results and potential immunogenicity.
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Review your reconstitution protocol. Ensure you are using the recommended solvent and gentle swirling.
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Consider reconstituting a fresh vial at a lower concentration.
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If solubility issues persist, you may try adding a small amount of a chaotropic agent like DMSO to a fresh aliquot, but verify its compatibility with your downstream assay first.
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Q6: I am observing lower-than-expected bioactivity in my cell-based assays. What are the potential causes?
A: Reduced bioactivity can stem from several factors related to peptide integrity and handling.
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Cause 1: Peptide Degradation. Improper storage (e.g., room temperature for extended periods, freeze-thaw cycles) can lead to chemical or enzymatic degradation. Oxidation of susceptible residues like Methionine or Tryptophan is also a common issue.
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Solution 1: Always store Albiglutide as recommended. Aliquot the reconstituted solution to avoid multiple freeze-thaw cycles. Ensure all buffers and media used are fresh and sterile.
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Cause 2: Low Purity. The presence of impurities from the synthesis process, such as truncated or deletion sequences, can reduce the concentration of the active peptide.
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Solution 2: Verify the purity of your Albiglutide lot using a quality control method like RP-HPLC (see Protocol 1). Only use lots that meet the required purity specifications for your experiment.
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Cause 3: Contamination. Contaminants like endotoxins (lipopolysaccharides) can interfere with immunological assays and affect cell viability, leading to inconsistent results.
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Solution 3: Ensure your peptide was specified as low-endotoxin if used in sensitive cell-based experiments.
Q7: My analytical HPLC chromatogram shows multiple peaks or a broad main peak. How do I interpret this?
A: An ideal chromatogram for a pure peptide should show a single, sharp peak. Multiple or broad peaks suggest purity or stability issues.
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Cause:
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Multiple Peaks: Indicate the presence of impurities, such as deletion sequences, incompletely deprotected peptides, or oxidized species.
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Broad Peak: Can be a sign of on-column aggregation, poor solubility in the mobile phase, or interaction with the stationary phase.
-
-
Solution:
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Confirm the identity of the main peak and impurities using Mass Spectrometry (see Protocol 2).
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Optimize HPLC conditions (e.g., gradient, temperature, ion-pairing agent) to improve peak shape and resolution.
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If aggregation is suspected, try analyzing at a lower concentration or adding a small percentage of an organic solvent to the sample diluent.
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Quality Control Measures for Research-Grade Albiglutide
Ensuring the quality of research-grade Albiglutide is essential for reproducible and reliable experimental outcomes. The following section outlines key quality control assays and provides detailed protocols.
Summary of Key Quality Control Parameters
| Parameter | Method | Typical Specification | Purpose |
| Purity | Reverse-Phase HPLC (RP-HPLC) | ≥95% | Quantifies the percentage of the target peptide relative to impurities. |
| Identity | Mass Spectrometry (MS) | Matches theoretical mass | Confirms the molecular weight of the peptide, verifying its primary sequence. |
| Appearance | Visual Inspection | White to yellow lyophilized powder | Confirms the physical state of the product. |
| Solubility | Visual Inspection | Clear, colorless/yellow solution | Ensures the peptide dissolves properly in the recommended solvent. |
| Endotoxin Level | LAL Test | < 1 EU/µg (for cell-based assays) | Quantifies endotoxin contamination to prevent unwanted immune responses in vitro/in vivo. |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol describes a method for determining the purity of Albiglutide based on established methods for its analysis.
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Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
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Alternative Mobile Phase (per literature): A mixture of Methanol and Phosphate Buffer (pH 5.5) in an 85:15 (v/v) ratio for isocratic elution.
-
-
Sample Preparation:
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Reconstitute lyophilized Albiglutide in HPLC-grade water or the initial mobile phase condition to a concentration of 1 mg/mL.
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Filter the sample through a 0.22 µm syringe filter before injection.
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-
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 246 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Gradient (Example) | 20% to 70% Mobile Phase B over 30 minutes |
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Data Analysis:
-
Integrate all peaks in the chromatogram.
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Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
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Protocol 2: Identity Verification by Mass Spectrometry
This protocol outlines the general steps for confirming the molecular weight of Albiglutide using LC-MS.
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Sample Preparation:
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Prepare a 0.1 mg/mL solution of Albiglutide in a solvent compatible with both LC and MS (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Formic acid is preferred over TFA for MS as it causes less ion suppression.
-
-
LC-MS Parameters:
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LC: Use a rapid gradient on a C18 column to desalt and introduce the sample into the mass spectrometer.
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MS: Operate in positive ion mode. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
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Ionization Source: Electrospray Ionization (ESI) is standard for large peptides and proteins.
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Data Analysis:
-
The ESI source will generate a series of multiply charged ions (e.g., [M+nH]ⁿ⁺).
-
Use deconvolution software to process the resulting charge state envelope and calculate the intact molecular weight of the protein.
-
Compare the experimentally determined mass to the theoretical average molecular weight of Albiglutide (~72,971 Da).
-
Mechanism of Action & Signaling Pathway
Albiglutide functions as a GLP-1 receptor agonist. The GLP-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) primarily expressed on pancreatic β-cells. Binding of Albiglutide to GLP-1R initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion.
The predominant signaling pathway involves the coupling of the receptor to the stimulatory G protein, Gαs. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which promote the exocytosis of insulin-containing granules.
References
Validation & Comparative
A Preclinical Comparative Analysis of Albenatide and Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for albenatide and liraglutide, two glucagon-like peptide-1 (GLP-1) receptor agonists. While both compounds aim to improve glycemic control and offer potential benefits in weight management, their preclinical profiles, as documented in publicly available research, show differences in their development and reported data. This analysis is based on non-clinical in vitro and in vivo studies in animal models.
Overview and Mechanism of Action
Both this compound and liraglutide are GLP-1 receptor agonists, meaning they mimic the action of the endogenous incretin hormone GLP-1. Activation of the GLP-1 receptor on pancreatic beta cells stimulates the release of insulin in a glucose-dependent manner.[1][2] This mechanism helps to lower blood glucose levels with a reduced risk of hypoglycemia.[1][2] Additionally, GLP-1 receptor agonists are known to suppress glucagon secretion, slow gastric emptying, and reduce appetite, which can contribute to weight loss.[1]
Liraglutide is a long-acting human GLP-1 analog with 97% amino acid sequence homology to native human GLP-1. Its prolonged half-life is achieved through the attachment of a C16 fatty acid chain, which allows for reversible binding to albumin.
This compound (also known as CJC-1134-PC) is a long-acting GLP-1 receptor agonist based on the structure of exendatide-4. Its extended duration of action is achieved through conjugation to recombinant human albumin.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 receptor agonist, such as this compound or liraglutide, to the GLP-1 receptor (GLP-1R) on the surface of pancreatic beta cells initiates a cascade of intracellular events. This process is crucial for the glucose-dependent stimulation of insulin secretion. The signaling pathway predominantly involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which ultimately leads to the potentiation of insulin granule exocytosis.
Quantitative Data Comparison
In Vitro GLP-1 Receptor Activation
| Compound | Assay System | Parameter | Result |
| This compound (CJC-1134-PC) | BHK-GLP-1R cells | EC50 (cAMP production) | 3.47 nM |
| Exenatide (reference for this compound) | BHK-GLP-1R cells | EC50 (cAMP production) | 2.62 nM |
| Liraglutide | Data not available in a directly comparable format in the reviewed literature. |
Note: The EC50 values for this compound and exenatide are from a single study and suggest similar in vitro potency in activating the GLP-1 receptor. Comprehensive preclinical data on liraglutide's EC50 for cAMP production in a directly comparable assay was not found in the reviewed literature.
In Vivo Efficacy in Diabetic Animal Models
This compound (CJC-1134-PC) in High-Fat Diet (HFD)-fed Mice (4-week treatment)
| Parameter | Treatment Group | Result |
| HbA1c | This compound | Reduced vs. control |
| Exenatide | No significant reduction vs. control | |
| Glucose Tolerance (OGTT) | This compound | Improved vs. control |
| Body Weight | This compound | Reduced vs. control |
| Exenatide | Reduced vs. control | |
| Fat Mass | This compound | Reduced vs. control |
| Exenatide | Reduced vs. control |
Liraglutide in Zucker Diabetic Fatty (ZDF) Rats (Data synthesized from multiple sources)
| Parameter | Treatment Duration | Dose | Result vs. Vehicle |
| Fasting Blood Glucose | Chronic | Varies | Significantly reduced |
| HbA1c | Chronic | Varies | Significantly reduced |
| Body Weight | Chronic | Varies | Significantly reduced |
Note: The available data for this compound in HFD-fed mice suggests efficacy in improving glycemic control and reducing body weight. Liraglutide has been extensively studied in various diabetic animal models, consistently demonstrating robust improvements in glycemic parameters and body weight.
Experimental Protocols
Assessment of In Vivo Glycemic Control: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to evaluate how quickly an organism can clear a glucose load from the blood.
Detailed Methodology:
-
Animal Models: Commonly used models for studying diabetes and obesity include Zucker Diabetic Fatty (ZDF) rats and db/db mice.
-
Fasting: Animals are typically fasted overnight (for approximately 16-18 hours for mice) to establish a baseline glucose level.
-
Baseline Blood Collection: A small blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A solution of glucose (commonly 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The change in blood glucose over time is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Measurement of Plasma Insulin Levels
Assessing plasma insulin levels is crucial for understanding the mechanism of action of GLP-1 receptor agonists.
Methodology:
-
Blood Sample Collection: Blood samples are collected from animals at specified time points, often during an OGTT or other stimulation tests.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Insulin Assay: Plasma insulin concentrations are measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays use antibodies specific to insulin to quantify its levels.
Summary and Conclusion
Both this compound and liraglutide are long-acting GLP-1 receptor agonists with demonstrated preclinical efficacy in improving glycemic control and promoting weight loss in animal models. Liraglutide has a more extensive body of publicly available preclinical data, detailing its effects across various diabetic animal models and experimental conditions. The preclinical data for this compound, while more limited in the public domain, suggests it is a potent GLP-1 receptor agonist with beneficial effects on key metabolic parameters.
References
A Comparative In Vivo Efficacy Analysis of Albenatide and Semaglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two glucagon-like peptide-1 (GLP-1) receptor agonists: Albenatide (also known as CJC-1134-PC) and semaglutide. Both drugs are potent therapeutic agents for the management of type 2 diabetes and obesity, leveraging the incretin pathway to improve glycemic control and promote weight loss. This comparison is based on available preclinical and clinical data.
Overview of this compound and Semaglutide
This compound is a long-acting GLP-1 receptor agonist developed by ConjuChem Biotechnologies. It is a modified analogue of exendin-4 conjugated to recombinant human albumin, which extends its half-life. Recent phase III clinical trials in China have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes[1].
Semaglutide, developed by Novo Nordisk, is another long-acting GLP-1 analogue with a high degree of homology to human GLP-1. It is approved for the treatment of type 2 diabetes and obesity. Its efficacy has been extensively documented in the comprehensive SUSTAIN clinical trial program[2][3][4].
Comparative Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and semaglutide from both preclinical and clinical studies. It is important to note that the data presented are from separate studies and not from direct head-to-head comparative trials, which should be considered when interpreting the results.
Preclinical Efficacy in Rodent Models
| Parameter | This compound (CJC-1134-PC) | Semaglutide |
| Animal Model | High-fat diet-fed wild-type mice | Diet-induced obese (DIO) mice |
| Dosage | 10 nmol/kg | 9.7 nmol/kg |
| Treatment Duration | 4 weeks (daily) | 11 days (daily) |
| Effect on Body Weight | Significant reduction in body weight and fat mass[5] | 17%-18% reduction in body weight |
| Effect on Glucose Tolerance | Significantly improved glucose tolerance after oral and intraperitoneal glucose challenge | Improved glucose tolerance |
| Effect on Food Intake | Significantly reduced food intake for at least 24 hours, with a greater reduction compared to exenatide at 4-8h and 8-24h post-injection | Suppressed food intake |
Clinical Efficacy in Patients with Type 2 Diabetes
| Parameter | This compound (CJC-1134-PC) | Semaglutide |
| Trial Phase | Phase II & III | Phase III (SUSTAIN Program) |
| Patient Population | Type 2 diabetes patients on metformin or metformin with insulin secretagogues | Treatment-naive to advanced type 2 diabetes patients |
| Treatment Duration | 12 weeks (Phase II), 24 weeks (Phase III) | 30 weeks (SUSTAIN 1 & 5) |
| Change in HbA1c | Up to 1.4% reduction (Phase II). Superiority over placebo established in Phase III. | -1.45% to -1.55% (vs. placebo) |
| Change in Body Weight | Up to 2.0 kg reduction (Phase II) | -3.73 kg to -4.53 kg (vs. placebo) |
| Dosing Regimen | Once weekly | Once weekly |
Experimental Protocols
Preclinical In Vivo Glucose Tolerance Test
A common method to assess the in vivo efficacy of anti-diabetic drugs is the glucose tolerance test (GTT) in rodent models. Both oral (OGTT) and intraperitoneal (IPGTT) tests are utilized.
Objective: To evaluate the ability of an animal to clear a glucose load from the bloodstream, providing an indication of glucose metabolism and insulin sensitivity.
Animal Model: Diet-induced obese (DIO) mice are a common model to study metabolic diseases. Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
Procedure (General Protocol for IPGTT):
-
Fasting: Mice are fasted for approximately 6 to 16 hours with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose level (t=0) is measured from a small blood sample obtained via a tail clip.
-
Glucose Administration: A sterile solution of D-glucose (typically 1-2 g/kg of body weight) is administered via intraperitoneal injection.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion over time.
Clinical Trial Design (General)
The efficacy of this compound and semaglutide in humans has been evaluated in randomized, double-blind, placebo-controlled clinical trials.
Objective: To assess the safety and efficacy of the drug in improving glycemic control and promoting weight loss in patients with type 2 diabetes.
Inclusion Criteria (General):
-
Adults with a diagnosis of type 2 diabetes.
-
Inadequate glycemic control (defined by a specific HbA1c range) on diet and exercise alone or with existing oral anti-diabetic medications.
Primary Endpoints:
-
Change in HbA1c from baseline.
-
Change in body weight from baseline.
Treatment Protocol:
-
Patients are randomized to receive either the investigational drug (at varying doses) or a placebo, typically administered subcutaneously once weekly.
-
The treatment duration can range from several weeks to over a year.
Mechanism of Action: GLP-1 Receptor Signaling
Both this compound and semaglutide are agonists of the GLP-1 receptor, a G protein-coupled receptor (GPCR) located on pancreatic beta cells, neurons in the brain, and other tissues. Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to the observed therapeutic effects.
Upon binding of the agonist, the GLP-1 receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These signaling pathways culminate in:
-
Enhanced Glucose-Dependent Insulin Secretion: PKA and EPAC promote the exocytosis of insulin-containing granules from pancreatic beta cells in a glucose-dependent manner.
-
Suppression of Glucagon Secretion: GLP-1 receptor activation on pancreatic alpha cells inhibits the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: This slows the absorption of glucose from the gut, reducing postprandial glucose spikes.
-
Increased Satiety and Reduced Appetite: GLP-1 receptor activation in the brain contributes to a feeling of fullness, leading to reduced food intake and subsequent weight loss.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway.
Generalized Experimental Workflow for In Vivo Efficacy Testing
Caption: In Vivo Efficacy Testing Workflow.
Conclusion
Both this compound and semaglutide have demonstrated significant efficacy in improving glycemic control and promoting weight loss in both preclinical and clinical settings. Semaglutide has a more extensive body of published data from its large-scale clinical trial program, which consistently shows robust reductions in HbA1c and body weight. This compound has also shown promising results in its clinical development, establishing its superiority over placebo in key metabolic parameters.
References
- 1. GBI SOURCE [source.gbihealth.com.cn]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. Efficacy and safety of once-weekly semaglutide monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. glucagon.com [glucagon.com]
Albenatide: Bridging In Vitro Activity with In Vivo Efficacy in Diabetes Management
A Comparative Guide for Researchers and Drug Development Professionals
Albenatide (also known as CJC-1134-PC) is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes. This guide provides an objective comparison of this compound's performance with other GLP-1 receptor agonists, supported by experimental data, to validate its in vitro activity and translate it to in vivo outcomes.
In Vitro Potency: Activating the GLP-1 Receptor
The initial step in validating a GLP-1 receptor agonist is to determine its potency in activating the GLP-1 receptor in a controlled laboratory setting. This is commonly measured through cyclic adenosine monophosphate (cAMP) accumulation assays in cells engineered to express the human GLP-1 receptor.
A key study demonstrated that this compound (CJC-1134-PC) effectively stimulates cAMP production in vitro. When compared to Exenatide, a shorter-acting GLP-1 receptor agonist, this compound exhibited a similar potency. Specifically, the half-maximal effective concentration (EC50) for this compound was 3.47 nM, comparable to Exenatide's EC50 of 2.62 nM in the same assay[1]. This indicates that despite its modification for extended action, this compound retains a high affinity for and ability to activate the GLP-1 receptor.
| Compound | In Vitro Assay | EC50 (nM) | Reference |
| This compound (CJC-1134-PC) | cAMP accumulation in BHK-GLP-1R cells | 3.47 | [1] |
| Exenatide | cAMP accumulation in BHK-GLP-1R cells | 2.62 | [1] |
| Liraglutide | cAMP accumulation in CHO-hGLP-1R cells (0.1% BSA) | Varies by study | [2] |
| Semaglutide | cAMP accumulation in CHO-hGLP-1R cells (0.1% BSA) | Varies by study | [2] |
In Vivo Efficacy: Translating Receptor Activation to Glycemic Control
The ultimate validation of a GLP-1 receptor agonist lies in its ability to translate in vitro receptor activation into tangible therapeutic effects in living organisms. Key in vivo measures include improvements in glucose tolerance, reductions in glycated hemoglobin (HbA1c), and positive effects on body weight.
Preclinical In Vivo Studies
Preclinical studies in animal models have demonstrated this compound's efficacy. In mice, this compound significantly improved glucose tolerance in a dose-dependent manner following both oral and intraperitoneal glucose challenges. Furthermore, chronic administration of this compound to mice on a high-fat diet resulted in improved glucose tolerance, increased glucose-stimulated insulin levels, and a reduction in HbA1c. These effects were attributed to the activation of the GLP-1 receptor, as they were absent in mice lacking this receptor.
Beyond glycemic control, this compound has shown beneficial effects on weight management in preclinical models. It has been shown to reduce food intake and promote weight loss in mice.
| In Vivo Parameter | This compound (CJC-1134-PC) Effect | Exenatide Effect | Liraglutide Effect | Semaglutide Effect |
| Glucose Tolerance | Significant improvement in mice | Improvement in mice | Improvement in animal models | Improvement in animal models |
| HbA1c Reduction | Significant reduction in high-fat diet-fed mice | Reduction in diabetic animal models | Significant reduction in diabetic animal models | Significant reduction in diabetic animal models |
| Weight Loss | Significant weight loss in high-fat diet-fed mice | Weight loss in animal models | Weight loss in animal models | Significant weight loss in animal models |
Note: The comparative data in this table is synthesized from different preclinical studies and should be interpreted with caution due to potential variations in study design and methodology.
Clinical Trial Outcomes
Clinical trials in humans have further validated the in vitro and preclinical findings for this compound. Phase II and III clinical trials have demonstrated that once-weekly administration of this compound leads to significant reductions in HbA1c levels in patients with type 2 diabetes. For instance, a Phase II study reported HbA1c reductions of up to 1.4%. The positive results from Phase III studies have further established its efficacy and safety profile, showing superiority over placebo in improving glycemic control.
| Clinical Endpoint | This compound (CJC-1134-PC) | Exenatide (once-weekly) | Liraglutide (once-daily) | Semaglutide (once-weekly) |
| HbA1c Reduction | Significant reduction (up to 1.4% in Phase II) | Significant reduction (approx. 1.7% over 2 years) | Significant reduction (approx. 1.0-2.0%) | Significant reduction (approx. 1.5-1.8%) |
| Weight Loss | Significant reduction (up to 2.0 kg in Phase II) | Significant reduction (approx. 2.6 kg over 2 years) | Significant reduction (approx. 1-3 kg) | Significant reduction (approx. 5.6 kg) |
Note: The clinical trial data presented is for illustrative purposes and is derived from different clinical trial programs. Direct head-to-head comparative trials are the most reliable source for assessing relative efficacy.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and the process of validation, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for validating a GLP-1 receptor agonist.
Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.
Caption: Experimental Workflow for GLP-1 Agonist Validation.
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the in vitro potency (EC50) of a GLP-1 receptor agonist.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Baby Hamster Kidney (BHK) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: The GLP-1 receptor agonist is serially diluted to create a range of concentrations.
-
Cell Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of the agonist.
-
Incubation: The cells are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The data is normalized and a dose-response curve is generated to calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a GLP-1 receptor agonist on glucose tolerance in an animal model.
Methodology:
-
Animal Model: Typically, mice (e.g., C57BL/6) are used. They may be healthy or a model of diabetes.
-
Fasting: Animals are fasted overnight (e.g., 6-16 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip.
-
Compound Administration: The GLP-1 receptor agonist or vehicle control is administered (e.g., subcutaneously or intraperitoneally) at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group to assess the overall effect on glucose disposal.
Conclusion
The available data strongly supports the validation of this compound's in vitro activity with its in vivo outcomes. Its potent activation of the GLP-1 receptor in vitro translates to significant improvements in glycemic control and weight management in both preclinical and clinical settings. While direct head-to-head comparative studies with other long-acting GLP-1 receptor agonists are limited, the existing evidence positions this compound as a promising therapeutic agent for type 2 diabetes. Further research with direct comparative arms will be crucial for a more definitive positioning of this compound within the therapeutic landscape of GLP-1 receptor agonists.
References
A Comparative Analysis of Albenatide and Native GLP-1 Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GLP-1 receptor binding kinetics of Albenatide, a long-acting synthetic GLP-1 receptor agonist, and native GLP-1. The information presented is supported by available experimental data to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these compounds.
Introduction to this compound and Native GLP-1
Native glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. However, its therapeutic potential is limited by a very short half-life. This compound (also known as CJC-1134-PC) is a long-acting GLP-1 receptor agonist developed to overcome this limitation. It is a modified analogue of exendin-4, a naturally occurring potent GLP-1 receptor agonist, which is conjugated to recombinant human albumin.[1][2] This modification significantly extends its duration of action.[2]
Quantitative Comparison of Receptor Binding Affinity
One study on CJC-1134-PC (this compound) demonstrated that it activates the GLP-1 receptor to induce cAMP production with an EC50 value of 3.47 nM, which is comparable to that of exendin-4 (2.62 nM), suggesting similar potency.[3] Another source mentioned that this preformed conjugate is only slightly less potent than its natural counterpart, exendin-4.[2] For comparison, native GLP-1 has a reported IC50 for the GLP-1 receptor of approximately 5.2 nM. It is important to note that IC50 and EC50 values can vary between studies depending on the specific experimental conditions.
| Ligand | Parameter | Value | Cell Line/System | Reference |
| This compound (CJC-1134-PC) | EC50 (cAMP production) | 3.47 nM | BHK-GLP-1R cells | |
| Native GLP-1 | IC50 | 5.2 x 10⁻⁹ M | Wild-type GLP-1R membranes | |
| Exendin-4 (for comparison) | EC50 (cAMP production) | 2.62 nM | BHK-GLP-1R cells | |
| Exendin-4 (for comparison) | IC50 | ~1.3 nM | Human GLP-1R |
Note: The table above presents EC50 and IC50 values as indicators of potency and binding affinity. Direct kinetic parameters (k_on, k_off, K_D) for this compound were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor binding kinetics. Below are summaries of common experimental protocols used to characterize the binding of ligands to the GLP-1 receptor.
Radioligand Binding Assay
This technique is a standard method for determining the binding affinity of a ligand for its receptor.
Objective: To determine the binding affinity (K_d) and maximum binding capacity (B_max) of a radiolabeled ligand, or the inhibitory constant (K_i) of an unlabeled ligand (like this compound) by competition.
Materials:
-
Cells or membranes expressing the GLP-1 receptor (e.g., HEK293-GLP-1R cells).
-
Radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin-4).
-
Unlabeled competitor ligands (this compound, native GLP-1).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the GLP-1R are harvested, lysed, and the membrane fraction is isolated by centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 23°C) for a set time (e.g., 1 hour) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the competitor ligand, from which the K_i can be calculated.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive and homogeneous assay format for studying ligand-receptor binding in real-time.
Objective: To determine the binding affinity and kinetics (k_on and k_off) of a ligand for the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing a tagged GLP-1 receptor (e.g., SNAP-GLP-1R).
-
A fluorescently labeled GLP-1R ligand (e.g., a fluorescent antagonist like exendin(9-39)-FITC).
-
A long-lifetime fluorescent donor to label the receptor (e.g., Lumi4-Tb).
-
Unlabeled competitor ligands (this compound, native GLP-1).
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Cell Preparation: HEK293-SNAP-GLP-1R cells are seeded in microplates.
-
Receptor Labeling: The cells are labeled with the fluorescent donor (e.g., 40 nM Lumi4-Tb) for a specified time (e.g., 30 minutes).
-
Binding Reaction: The labeled cells are incubated with a fixed concentration of the fluorescently labeled antagonist and varying concentrations of the unlabeled competitor ligand.
-
Real-time Measurement: The TR-FRET signal is measured over time using a plate reader. The signal is generated when the donor-labeled receptor and the acceptor-labeled ligand are in close proximity.
-
Data Analysis:
-
Affinity (K_d): Determined from competition binding experiments at equilibrium.
-
Association Rate (k_on): Determined by measuring the increase in FRET signal over time upon addition of the fluorescent ligand.
-
Dissociation Rate (k_off): Determined by measuring the decrease in FRET signal over time after adding an excess of unlabeled ligand to displace the fluorescent ligand.
-
Visualizations
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist like this compound or native GLP-1 initiates a cascade of intracellular events, primarily through the Gαs pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These signaling events ultimately result in the potentiation of glucose-stimulated insulin secretion.
Caption: Canonical GLP-1 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CJC-1134-PC | Exendin-4 | ConjuChem [conjuchem.com]
- 3. glucagon.com [glucagon.com]
Comparative Analysis of Anti-Albenatide Antibody Cross-Reactivity with GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of anti-drug antibodies (ADAs) generated against Albenatide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with other commercially available GLP-1 agonists. The development of therapeutic proteins like this compound can be associated with the formation of ADAs, which may impact the drug's efficacy and safety. Understanding the cross-reactivity of these antibodies is crucial for predicting potential impacts on patients switching between different GLP-1 agonist therapies.
This compound is an investigational GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[1] It is a long-acting formulation based on the structure of exenatide.[2] The immunogenicity of therapeutic peptides is a known phenomenon, and the incidence of ADA formation varies among different GLP-1 receptor agonists. While specific quantitative data on the cross-reactivity of anti-Albenatide antibodies is not yet publicly available from its recent Phase III trials, we can infer potential cross-reactivity profiles by examining data from its parent molecule, exenatide, and other agents in the same class.
Immunogenicity and Cross-Reactivity of GLP-1 Agonists
The propensity of GLP-1 receptor agonists to induce an immune response is influenced by their structural similarity to endogenous human GLP-1. Exenatide, derived from a lizard salivary protein, has a lower homology to human GLP-1 compared to agonists like liraglutide and semaglutide, which may contribute to its higher incidence of ADA formation.[3]
A comprehensive analysis of clinical trials for exenatide (both twice-daily and once-weekly formulations) revealed that while a notable percentage of patients developed anti-exenatide antibodies, these antibodies did not exhibit cross-reactivity with human GLP-1 or glucagon.[4][5] This suggests that the antibodies are specific to the exenatide molecule. However, the potential for these antibodies to cross-react with other exenatide-based analogs or other GLP-1 agonists with different structural modifications remains a key consideration.
The following table summarizes the reported incidence of treatment-emergent ADAs for several major GLP-1 receptor agonists. It is important to note that direct comparison of ADA incidence across different studies can be challenging due to variations in assay methodologies.
| GLP-1 Receptor Agonist | Structural Base | Treatment-Emergent ADA Incidence | Neutralizing Antibody (NAb) Incidence | Notes on Cross-Reactivity |
| This compound | Exenatide Analog | Data from Phase III trials not yet published in detail. | Data not yet published. | Expected to have an immunogenicity profile influenced by its exenatide base. |
| Exenatide (Twice Daily) | Exendin-4 | ~38% (low titer), ~6% (high titer) at 30 weeks | Higher titers associated with attenuated efficacy. | Antibodies did not cross-react with human GLP-1 or glucagon. |
| Exenatide (Once Weekly) | Exendin-4 | ~45% (low titer), ~12% (high titer) at 24-30 weeks | Higher titers associated with reduced efficacy. | Not specified for other GLP-1 analogs. |
| Liraglutide | Human GLP-1 Analog | Low | Low | Low incidence of ADAs suggests a lower potential for cross-reactivity. |
| Semaglutide | Human GLP-1 Analog | Low (~2% in one study) | Very low | ADAs were found to be cross-reactive with endogenous GLP-1. |
| Dulaglutide | Human GLP-1 Analog | Low (~1.6%) | ~0.9% | Some ADAs were cross-reactive with native GLP-1. |
| Tirzepatide (Dual GIP/GLP-1 Agonist) | GIP/GLP-1 Analog | ~51.1% | ~1.9% (anti-GIP activity), ~2.1% (anti-GLP-1 activity) | Less than 1.0% had cross-reactive NAbs against native GIP or GLP-1. |
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic beta cells. Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to increased levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), culminating in enhanced glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. GBI SOURCE [source.gbihealth.com.cn]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Clinical relevance of anti-exenatide antibodies: safety, efficacy and cross-reactivity with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Albenatide and Other Incretin Mimetics: A Dose-Response Perspective
For Immediate Release
This guide provides a detailed comparison of the dose-response characteristics of Albenatide and other prominent incretin-based therapies, specifically focusing on their in vitro potency in activating the glucagon-like peptide-1 receptor (GLP-1R). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, metabolic diseases, and peptide therapeutics. The following sections present quantitative data, detailed experimental methodologies, and a visualization of the pertinent signaling pathway to facilitate a comprehensive understanding of their comparative pharmacology.
In Vitro Potency at the Human GLP-1 Receptor
The primary mechanism of action for incretin mimetics involves the activation of the GLP-1R, leading to a cascade of intracellular events, most notably the production of cyclic adenosine monophosphate (cAMP). The potency of these agonists is typically determined by their half-maximal effective concentration (EC50) in cell-based cAMP accumulation assays. While specific EC50 data for this compound from a directly comparable in vitro cAMP assay in a human GLP-1R-expressing cell line was not available in the reviewed literature, the following table summarizes the reported potencies for other leading GLP-1R agonists under consistent experimental conditions. This data provides a crucial benchmark for understanding the therapeutic landscape.
Table 1: Comparative In Vitro Potency of GLP-1 Receptor Agonists in a cAMP Accumulation Assay
| Drug | Cell Line | Assay Condition | EC50 (pM) |
| GLP-1 (7-36) (Native Peptide) | CHO-hGLP-1R | 0.1% BSA | 4.3[1] |
| Exenatide | CHO-hGLP-1R | 0.1% BSA | 7.9[1] |
| Dulaglutide | CHO-hGLP-1R | 0.1% BSA | 13[1] |
| Lixisenatide | CHO-hGLP-1R | 0.1% BSA | 37[1] |
| Semaglutide | CHO-hGLP-1R | 0.1% BSA | 90[1] |
| Liraglutide | CHO-hGLP-1R | 0.1% BSA | 120 |
CHO-hGLP-1R refers to Chinese Hamster Ovary cells stably expressing the human GLP-1 receptor. BSA stands for Bovine Serum Albumin.
Experimental Protocols
The generation of robust and comparable dose-response data is contingent on standardized experimental protocols. A widely accepted method for quantifying the potency of GLP-1R agonists is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol outlines a common method for measuring cAMP accumulation in response to GLP-1R agonist stimulation using a competitive immunoassay based on HTRF technology.
Objective: To determine the in vitro potency (EC50) of a GLP-1R agonist by quantifying cAMP production in a cell line expressing the human GLP-1 receptor.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.
-
Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM/F-12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound or other GLP-1R agonists.
-
Reference Agonist: Native GLP-1 (7-36).
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., cAMP Dynamic 2 kit).
-
Plate Reader: HTRF-compatible microplate reader.
-
Assay Plates: Low-volume, white, 384-well plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-hGLP-1R or HEK293-hGLP-1R cells according to standard protocols.
-
Harvest cells and resuspend in assay buffer.
-
Seed the cells into a 384-well white assay plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate for a designated period to allow for cell attachment if required.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference agonist in an appropriate solvent.
-
Perform serial dilutions in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to create a multi-point dose-response curve.
-
Prepare solutions for negative control (assay buffer with IBMX only) and positive control (a saturating concentration of native GLP-1).
-
-
Cell Stimulation:
-
Add the diluted compounds, negative control, and positive control solutions to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the HTRF assay kit manufacturer's instructions. This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
-
Signal Measurement:
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
GLP-1 Receptor Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams illustrate the GLP-1 receptor signaling cascade and the workflow of the HTRF cAMP assay.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: HTRF cAMP Assay Experimental Workflow.
References
Profiling Albenatide's Second Messenger Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Albenatide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has been under investigation for the treatment of type 2 diabetes.[1][2] As with other molecules in its class, this compound's therapeutic effects are mediated through the activation of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[1][3] This activation triggers downstream signaling cascades involving key second messengers, primarily cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).[4] Understanding the specific profile of second messenger activation by this compound in comparison to other established GLP-1 receptor agonists is crucial for elucidating its pharmacological profile and therapeutic potential.
This guide provides a comparative overview of this compound's effects on second messenger signaling, supported by available experimental data and detailed methodologies for key assays.
Comparative Analysis of cAMP Activation
The primary mechanism of action for GLP-1 receptor agonists is the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. The potency and efficacy of this activation are key parameters in characterizing these drugs.
While direct head-to-head comparative studies for this compound against a wide range of other GLP-1 agonists are limited in publicly available literature, one study reported the in vitro potency of this compound (referred to as CJC-1134-PC) in a cAMP production assay. The table below presents this data alongside representative values for other common GLP-1 receptor agonists, compiled from various sources.
Note: The following data should be interpreted with caution as it is compiled from different studies that may have used varying experimental conditions (e.g., cell lines, assay formats).
| Compound | EC50 (pM) for cAMP Production | Emax (% of GLP-1) | Cell Line |
| This compound (CJC-1134-PC) | 3470 | Not Reported | BHK-GLP-1R |
| Liraglutide | 61 | ~100% | Not Specified |
| Semaglutide | 6.2 | ~100% | Not Specified |
| Exendin-4 | 2620 | Not Reported | BHK-GLP-1R |
| Dulaglutide | Not Reported | Full Agonist | Not Specified |
Intracellular Calcium Mobilization
Activation of the GLP-1 receptor can also lead to the mobilization of intracellular calcium, another important second messenger involved in insulin secretion. This can occur through both cAMP-dependent and independent pathways.
Currently, there is a lack of publicly available data specifically quantifying the potency and efficacy of this compound in stimulating intracellular calcium mobilization compared to other GLP-1 receptor agonists. Further research is required to fully characterize this aspect of this compound's signaling profile. For reference, GLP-1 itself has been shown to increase intracellular calcium in various cell models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of second messenger activation. Below are representative protocols for cAMP and intracellular calcium mobilization assays.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay to measure cAMP levels.
1. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human GLP-1 receptor in appropriate growth medium.
-
Seed the cells into a low-volume, white 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
2. Agonist Stimulation:
-
Prepare serial dilutions of this compound and other GLP-1 receptor agonists in an assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate the plate at room temperature for 30 minutes.
3. Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit).
-
Incubate the plate for 60 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader with excitation at ~320 nm and emission at 620 nm and 665 nm.
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Generate a dose-response curve by plotting the signal ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
1. Cell Preparation:
-
Seed cells expressing the GLP-1 receptor into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6) and an organic anion transporter inhibitor like probenecid to prevent dye leakage.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate the plate for 60 minutes at 37°C.
3. Agonist Addition and Detection:
-
Prepare serial dilutions of the GLP-1 receptor agonists in an appropriate assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a FlexStation to add the agonist dilutions to the cell plate while simultaneously recording the fluorescence signal.
-
The baseline fluorescence is measured before agonist addition, and the change in fluorescence is monitored over time (typically 2-3 minutes) after addition.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
References
Assessing the Functional Selectivity of Albenatide: A Guide to Beta-Arrestin Recruitment Assays
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of therapeutic candidates is paramount. This guide provides a comparative overview of the beta-arrestin recruitment assay and other functional assays for determining the functional selectivity of Albenatide, a long-acting GLP-1 receptor agonist. While specific data on this compound's beta-arrestin recruitment is not publicly available, this guide outlines the methodologies and presents comparative data for other GLP-1 receptor agonists to illustrate the principles of assessing biased agonism.
This compound is a long-acting injectable glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes.[1] Like other drugs in its class, this compound mimics the action of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[2] The GLP-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[3] However, beyond this canonical G protein-mediated signaling, the GLP-1R can also engage other signaling pathways, including the recruitment of beta-arrestins (β-arrestins).[3][4]
The concept of "functional selectivity" or "biased agonism" posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. In the context of the GLP-1R, a biased agonist might show a preference for Gs-cAMP signaling over β-arrestin recruitment, or vice versa. This differential signaling can have significant therapeutic implications, as the Gs-cAMP pathway is primarily associated with the desired insulinotropic effects, while β-arrestin recruitment is linked to receptor desensitization, internalization, and potentially different downstream signaling events. Therefore, assays that can dissect these pathways, such as the beta-arrestin recruitment assay, are crucial tools in drug development.
GLP-1 Receptor Signaling Pathways
The activation of the GLP-1 receptor by an agonist like this compound can trigger two main signaling cascades, as depicted in the diagram below. The classical pathway involves the activation of Gs protein, leading to cAMP production and downstream effects promoting insulin secretion. The alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Experimental Protocols
To assess the functional selectivity of a GLP-1 receptor agonist, its activity in a G-protein-mediated signaling assay (e.g., cAMP accumulation) is compared to its activity in a β-arrestin recruitment assay.
Beta-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor. A common method is the PathHunter® β-arrestin assay (DiscoverX), which utilizes enzyme fragment complementation.
Principle: The GLP-1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Experimental Workflow:
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following GLP-1 receptor activation. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This is a competitive immunoassay. A cAMP-d2 conjugate (donor fluorophore) and a cAMP antibody labeled with a cryptate (acceptor fluorophore) are used. In the absence of cellular cAMP, the two fluorophores are in close proximity, resulting in a high HTRF signal. When cellular cAMP is produced, it competes with the cAMP-d2 for binding to the antibody, leading to a decrease in the HTRF signal.
Experimental Workflow:
Comparative Data for GLP-1 Receptor Agonists
While specific data for this compound in a β-arrestin recruitment assay is not publicly available, the following table presents data for other GLP-1 analogues from a study that investigated their functional selectivity. This data illustrates how potency (EC50) and efficacy (Emax) can differ between the cAMP and β-arrestin pathways for various ligands.
| Ligand | cAMP Production (EC50, nM) | cAMP Production (Emax, % of GLP-1) | β-Arrestin-2 Recruitment (EC50, nM) | β-Arrestin-2 Recruitment (Emax, % of GLP-1) |
| GLP-1(7-36)NH2 | 0.1 | 100 | 25 | 100 |
| Analogue 1 | 0.3 | 95 | 40 | 90 |
| Analogue 2 | 1.2 | 80 | >1000 | 50 |
| Analogue 3 | 5.0 | 60 | >1000 | 20 |
Data is illustrative and based on published findings for various GLP-1 analogues. EC50 represents the concentration of the ligand that produces 50% of the maximal response, and Emax represents the maximal response.
Interpretation of Data:
-
Potency (EC50): A lower EC50 value indicates a higher potency. In the table, GLP-1 is the most potent agonist for both pathways.
-
Efficacy (Emax): Emax reflects the maximum response a ligand can produce. A value of 100% indicates that the ligand is a full agonist relative to the reference compound (GLP-1).
-
Bias: A ligand is considered biased if there is a significant difference in its potency and/or efficacy between the two pathways. For example, Analogues 2 and 3 show a clear bias towards cAMP production, as they are much less potent and efficacious in recruiting β-arrestin.
Conclusion
The beta-arrestin recruitment assay is an indispensable tool for characterizing the functional selectivity of GLP-1 receptor agonists like this compound. By comparing the data from this assay with that from a G-protein-mediated signaling assay such as cAMP accumulation, researchers can gain a deeper understanding of a drug candidate's signaling profile. This information is critical for optimizing therapeutic efficacy and potentially minimizing side effects. While direct comparative data for this compound remains to be published, the methodologies and comparative data for other GLP-1 agonists presented in this guide provide a robust framework for understanding and applying these important assays in the development of next-generation incretin-based therapies.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Albenatide
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Albenatide are paramount to ensuring laboratory safety and environmental protection. Due to the novel nature of many research-grade peptides, specific toxicological and environmental impact data may be limited. Therefore, a cautious and systematic approach to waste management, treating the compound as potentially hazardous, is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety standards for peptide-based pharmaceuticals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat.[1] All handling of this compound, especially in its solid (powder) form, should be performed in a well-ventilated area or within a chemical fume hood to prevent inhalation.[1][2][3]
Key Safety and Handling Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety glasses, gloves, lab coat. | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood. | |
| Waste Classification | Potentially hazardous material. | |
| Spill Management | Cover with absorbent material, sweep up, and place in a designated container for hazardous waste. Do not let the product enter drains. | |
| Emergency Contact (Chemical Spill) | CHEMTREC (USA & Canada): 1-800-424-9300; Outside USA & Canada: +1 703-527-3887. |
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is the foundational step in safe disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), pipette tips, vials, and absorbent paper.
-
Liquid Waste: Solutions containing this compound, including solvents (e.g., DMSO, acetonitrile), buffers, and any rinsing from contaminated glassware.
Step 2: Containerization of Waste
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof container clearly labeled as "Hazardous Waste" and "this compound Solid Waste." High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and "this compound Liquid Waste," also indicating the solvent composition.
Step 3: Storage of Waste
Store waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic and clearly marked. It is crucial to use secondary containment, such as a tray, to mitigate any potential spills. Ensure that incompatible waste types are stored separately.
Step 4: Final Disposal
The ultimate disposal of this compound waste should be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash. Contact your EHS office to arrange for the pickup and incineration of the hazardous waste. Incineration at a licensed facility is the preferred method for the complete destruction of biologically active peptides.
Experimental Protocols and Considerations
If this compound has been used in experiments involving biological materials, the waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines in such cases.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
